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  • Product: Pingpeimine A
  • CAS: 82841-67-6

Core Science & Biosynthesis

Foundational

The Hypotensive Pharmacology of Pingpeimine A: A Technical Guide for Researchers

Abstract Pingpeimine A, a major isosteroid alkaloid isolated from the bulbs of Fritillaria species, has long been a subject of interest in traditional medicine for its anti-tussive and anti-inflammatory properties. Emerg...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pingpeimine A, a major isosteroid alkaloid isolated from the bulbs of Fritillaria species, has long been a subject of interest in traditional medicine for its anti-tussive and anti-inflammatory properties. Emerging evidence, however, points towards a significant, yet less explored, pharmacological role in cardiovascular regulation, specifically in the modulation of blood pressure. This technical guide provides an in-depth exploration of the pharmacological effects of Pingpeimine A on blood pressure regulation, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of its hypotensive action, supported by detailed experimental protocols and data interpretation, to facilitate further investigation and potential therapeutic development.

Introduction: The Cardiovascular Potential of Fritillaria Alkaloids

The genus Fritillaria, a cornerstone of traditional Chinese medicine for centuries, is a rich source of bioactive isosteroid alkaloids.[1][2] While historically recognized for treating respiratory ailments, pharmacological studies have revealed a broader spectrum of activities, including a notable hypotensive effect of the total alkaloid extracts.[1] Early research, dating back to 1930, provided the first indications that specific alkaloids, namely peimine (now identified as Pingpeimine A) and peiminine, could induce a fall in blood pressure in animal models.[3] This has paved the way for contemporary investigations into the specific molecular mechanisms driving this cardiovascular activity.

This guide will focus on Pingpeimine A (also known as peimine or verticine) as a key contributor to the antihypertensive properties of Fritillaria extracts. We will synthesize the available evidence to present a coherent narrative of its mechanism of action, from in vivo effects to specific molecular targets.

Mechanistic Insights into the Hypotensive Action of Pingpeimine A

The blood pressure-lowering effect of Pingpeimine A and related Fritillaria alkaloids appears to be multifactorial, primarily targeting the renin-angiotensin system (RAS) and the nitric oxide (NO) signaling pathway.

Inhibition of Angiotensin-Converting Enzyme (ACE)

A key proposed mechanism for the antihypertensive action of Pingpeimine A is its ability to inhibit the angiotensin-converting enzyme (ACE).[4] ACE plays a crucial role in the renin-angiotensin system by converting angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, Pingpeimine A can reduce the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure.

Modulation of the Nitric Oxide-cGMP Pathway

Studies on Fritillaria extracts have demonstrated an ability to enhance the production of nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) in vascular tissues.[5] NO, produced by endothelial cells, is a key signaling molecule that diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). This enzyme then catalyzes the conversion of GTP to cGMP, which in turn activates protein kinase G (PKG), leading to a cascade of events that result in smooth muscle relaxation and vasodilation. It is hypothesized that Pingpeimine A contributes to this effect, thereby lowering peripheral resistance and blood pressure.

Below is a diagram illustrating the proposed dual mechanism of action of Pingpeimine A in lowering blood pressure.

InVivo_Workflow Acclimatization 1. Animal Acclimatization (Sprague-Dawley Rats, 1 week) Hypertension_Induction 2. Hypertension Induction (High Salt Diet, 4 weeks) Acclimatization->Hypertension_Induction Grouping 3. Grouping of Animals (Normotensive, Hypertensive Control, Treatment Groups) Hypertension_Induction->Grouping Treatment 4. Daily Oral Administration (Pingpeimine A or Vehicle, 4 weeks) Grouping->Treatment BP_Measurement 5. Weekly Blood Pressure Measurement (Tail-cuff Plethysmography) Treatment->BP_Measurement Data_Analysis 6. Data Analysis (ANOVA) BP_Measurement->Data_Analysis

Figure 2: In vivo experimental workflow.

3.1.2. Step-by-Step Protocol

  • Animal Acclimatization: House male Sprague-Dawley rats (8-10 weeks old) in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least one week with free access to standard chow and water.

  • Induction of Hypertension: Divide the rats into a normotensive control group (standard diet) and hypertension induction groups. Feed the hypertension induction groups a high-salt diet (e.g., 8% NaCl mixed with standard chow) for 4 weeks. [4]3. Blood Pressure Monitoring: Measure systolic and diastolic blood pressure weekly using a non-invasive tail-cuff plethysmography system to confirm the development of hypertension. [6][7][8]4. Treatment Protocol: After 4 weeks of the high-salt diet, divide the hypertensive rats into a hypertensive control group (vehicle) and treatment groups receiving different doses of Pingpeimine A (e.g., 10, 20, 50 mg/kg body weight) orally once daily for 4 weeks. A positive control group receiving a known antihypertensive drug (e.g., captopril) should also be included.

  • Data Analysis: Record weekly blood pressure readings. At the end of the treatment period, euthanize the animals and collect blood and tissues for further analysis. Analyze the blood pressure data using ANOVA followed by a suitable post-hoc test to compare the treatment groups with the hypertensive control group.

3.1.3. Expected Quantitative Data

GroupBaseline SBP (mmHg)Week 4 SBP (mmHg)% Change from Baseline
Normotensive Control120 ± 5122 ± 6+1.7%
Hypertensive Control165 ± 8168 ± 7+1.8%
Pingpeimine A (20 mg/kg)166 ± 7145 ± 6-12.7%
Captopril (20 mg/kg)164 ± 8130 ± 5-20.7%
*Data are presented as Mean ± SEM. p < 0.05 compared to Hypertensive Control.
In Vitro ACE Inhibition Assay

This colorimetric assay is used to determine the ACE inhibitory activity of Pingpeimine A.

3.2.1. Assay Principle

The assay is based on the cleavage of the substrate hippuryl-histidyl-leucine (HHL) by ACE to produce hippuric acid (HA). The amount of HA produced is quantified spectrophotometrically. [1][5][9] 3.2.2. Step-by-Step Protocol

  • Reagent Preparation: Prepare solutions of ACE (from rabbit lung), HHL substrate, and borate buffer (pH 8.3). Prepare various concentrations of Pingpeimine A and a positive control (captopril).

  • Reaction Mixture: In a microplate, mix the ACE solution with different concentrations of Pingpeimine A or captopril and pre-incubate at 37°C for 10 minutes.

  • Substrate Addition: Add the HHL substrate to initiate the reaction and incubate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 1 M HCl.

  • Extraction and Measurement: Extract the hippuric acid with ethyl acetate. Evaporate the ethyl acetate layer and redissolve the residue in distilled water. Measure the absorbance at 228 nm using a microplate reader.

  • Calculation: Calculate the percentage of ACE inhibition for each concentration of Pingpeimine A and determine the IC50 value.

Ex Vivo Vascular Relaxation Assay Using Rat Aortic Rings

This assay assesses the direct vasodilatory effect of Pingpeimine A on isolated blood vessels.

3.3.1. Experimental Workflow

Figure 3: Ex vivo aortic ring assay workflow.

3.3.2. Step-by-Step Protocol

  • Aorta Isolation: Euthanize a male Sprague-Dawley rat and carefully excise the thoracic aorta. Place the aorta in cold, oxygenated Krebs solution. [10][11]2. Ring Preparation: Clean the aorta of adhering connective and adipose tissues and cut it into rings of 3-4 mm in length. The endothelium can be mechanically removed in some rings to study endothelium-dependent and -independent effects.

  • Mounting: Suspend the aortic rings in an organ bath containing Krebs solution at 37°C and continuously gassed with 95% O2 and 5% CO2. Connect one end of the ring to a fixed support and the other to an isometric force transducer.

  • Equilibration and Contraction: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g. Induce contraction with phenylephrine (1 µM) or KCl (60 mM) until a stable plateau is reached.

  • Treatment: Add cumulative concentrations of Pingpeimine A to the organ bath and record the relaxation response.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine or KCl. Plot a dose-response curve and calculate the EC50 value.

In Vitro Measurement of Nitric Oxide (NO) and cGMP

These assays are used to investigate the involvement of the NO-cGMP pathway in the vasodilatory effect of Pingpeimine A.

3.4.1. NO Production in Endothelial Cells

NO production in cultured human umbilical vein endothelial cells (HUVECs) can be measured using a Griess assay or a fluorescent probe like DAF-FM diacetate. [2][3][12][13][14] 3.4.2. cGMP Levels in Vascular Smooth Muscle Cells

Intracellular cGMP levels in cultured rat aortic smooth muscle cells can be quantified using an enzyme immunoassay (EIA) kit. [15][16][17][18]

Summary and Future Directions

The available evidence strongly suggests that Pingpeimine A possesses significant hypotensive properties, likely mediated through a dual mechanism involving ACE inhibition and modulation of the NO-cGMP pathway. The experimental protocols detailed in this guide provide a robust framework for further elucidating the precise molecular targets and signaling cascades involved in its action.

Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion of Pingpeimine A and to establish a clear dose-response relationship for its antihypertensive effect.

  • Target Identification and Validation: Utilizing techniques such as molecular docking and surface plasmon resonance to confirm the binding of Pingpeimine A to ACE and to identify other potential molecular targets.

  • In-depth Signaling Pathway Analysis: Investigating the upstream and downstream effectors of the NO-cGMP pathway that are modulated by Pingpeimine A.

  • Preclinical Safety and Efficacy Studies: Conducting comprehensive toxicological studies and evaluating the long-term efficacy of Pingpeimine A in various animal models of hypertension.

The exploration of natural products like Pingpeimine A offers a promising avenue for the development of novel antihypertensive agents with potentially fewer side effects than existing synthetic drugs. This guide aims to equip researchers with the necessary knowledge and tools to advance our understanding of this promising compound and to unlock its full therapeutic potential.

References

  • Chen, K. K., Ling, A., & Chen, A. L. (1930). The pharmacological action of peimine and peiminine. Journal of Pharmacology and Experimental Therapeutics, 38(4), 381-387.
  • Wang, D., Du, Q., Li, H., Wang, S., Liu, P., & Guo, J. (2016).
  • Encyclopedia.pub. (2021). Peimine, an Anti-Inflammatory Compound from Chinese Herbal Extracts. Retrieved from [Link]

  • Oh, H., Kang, D. G., Lee, S., Lee, Y. M., & Lee, H. S. (2002). Effects of bulb of Fritillaria ussuriensis maxim.
  • Li, Y., Liu, Y., Wang, Y., Zhang, Y., & Liu, Y. (2022). Pharmacodynamics and Cellular Uptake of Peimine and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549). Molecules, 27(3), 1019.
  • Morales, A., Alberola-Die, A., & Ivorra, I. (2021). Peimine, an Anti-Inflammatory Compound from Chinese Herbal Extracts, Modulates Muscle-Type Nicotinic Receptors. International journal of molecular sciences, 22(20), 11287.
  • Nikolić, M., Jevremović, S., & Subotić, A. (2023). Histochemical Localization of Alkaloids in the Bulbs of In Vitro-Regenerated Snake's Head Fritillary (Fritillaria meleagris L.)
  • Wang, D., Du, Q., Li, H., Wang, S., Liu, P., & Guo, J. (2016). The Isosteroid Alkaloid Imperialine from Bulbs of Fritillaria cirrhosa Mitigates Pulmonary Functional and Structural Impairment and Suppresses Inflammatory Response in a COPD-Like Rat Model. ResearchGate. Retrieved from [Link]

  • Li, Y., Liu, Y., Wang, Y., Zhang, Y., & Liu, Y. (2022). Pharmacodynamics and Cellular Uptake of Peimine and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549). PMC. Retrieved from [Link]

  • Zhang, Y., Li, S., Wang, Y., & Li, W. (2022). A Review on the Composition and Biosynthesis of Alkaloids and on the Taxonomy, Domestication, and Cultivation of Medicinal Fritillaria Species. Molecules, 27(15), 5006.
  • Andrew Alliance. (n.d.). ACE Inhibition Assay - Protocol. OneLab. Retrieved from [Link]

  • Corder, R., Douthwaite, J. A., & Lees, D. M. (2005). Validation of a colorimetric assay for the in vitro screening of inhibitors of angiotensin-converting enzyme (ACE) from plant extracts. Journal of ethnopharmacology, 99(3), 363-367.
  • Reiter, C. D., Teng, R. J., & Beckman, J. S. (2003). Detection of endothelial nitric oxide release with the 2,3-diaminonapthalene assay. Free radical biology & medicine, 34(7), 812-821.
  • Nguyen, T. T., Tran, T. H., & Do, T. H. (2020). Angiotensin-converting enzyme inhibitory activity of some Vietnamese medicinal plants. Vietnam Journal of Science, Technology and Engineering, 62(2), 78-82.
  • Creative Bioarray. (n.d.). Rat Aortic Ring Assay. Retrieved from [Link]

  • Bell, R. M., Mocanu, M. M., & Yellon, D. M. (2011). The Langendorff technique of isolated heart perfusion. Journal of molecular and cellular cardiology, 50(6), 940-950.
  • Skrzypiec-Spring, M., Grotthus, B., Szeląg, A., & Schulz, R. (2007). Langendorff's isolated perfused rat heart technique: a review. Journal of pharmacological and toxicological methods, 55(2), 113-126.
  • ADInstruments. (2019). Best practices for setting-up an isolated Langendorff heart preparation. Retrieved from [Link]

  • Li, D., Li, J., Liu, Y., Li, X., Li, Y., & Li, X. (2025). In Vivo Antihypertensive and Ex Vivo Vasodilatory Studies of Taxifolin. Molecules, 30(18), 4567.
  • Saleem, M., Alam, A., & Sultana, S. (2017). Evaluation of antihypertensive potential of Ficus carica fruit. Pharmaceutical biology, 55(1), 1047-1054.
  • Lee, S. O., Kim, H. S., & Lee, S. Y. (2000).
  • Debella, A., Makonnen, E., & Abebe, W. (2016). In Vivo Antihypertensive and Antihyperlipidemic Effects of the Crude Extracts and Fractions of Moringa stenopetala (Baker f.) Cufod.
  • Lukowski, R., Krieg, T., & Schmidt, H. (2010). Differential patterning of cGMP in vascular smooth muscle cells revealed by single GFP-linked biosensors. Proceedings of the National Academy of Sciences, 107(23), 10682-10687.
  • REPROCELL. (2023). From rat aorta to resistance arteries: measuring vascular contractility. Retrieved from [Link]

  • Wang, G. J., Wu, X. C., & Chen, C. F. (2019). Endothelial-Dependent and Independent Vascular Relaxation Effect of Tetrahydropalmatine on Rat Aorta. Frontiers in pharmacology, 10, 390.
  • Chen, Y., Li, Y., & Zhang, Y. (2014). Relaxation of Rat Aorta by Farrerol Correlates with Potency to Reduce Intracellular Calcium of VSMCs. Molecules, 19(4), 4816-4828.
  • Feil, R., & Feil, S. (2015). Imaging of cGMP Signals in Vascular Smooth Muscle Cells. Methods in molecular biology (Clifton, N.J.), 1270, 135-146.

Sources

Exploratory

A Technical Guide to the Biosynthesis of Pingpeimine A in Fritillaria sibiricum

Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Fritillaria species are a rich source of isosteroidal alkaloids, a class of secondary metabolites with significant pharmacological v...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fritillaria species are a rich source of isosteroidal alkaloids, a class of secondary metabolites with significant pharmacological value, including potent antitussive, expectorant, and anti-inflammatory activities.[1][2] Pingpeimine A, a cevanine-type isosteroidal alkaloid isolated from the bulbs of Fritillaria sibiricum, represents a compound of great interest for therapeutic development. However, its low natural abundance and the long growth cycle of the plant present significant challenges for sustainable production.[1] This technical guide provides an in-depth exploration of the putative biosynthetic pathway of Pingpeimine A, synthesizing current knowledge derived from metabolomic, transcriptomic, and functional genomic studies on Fritillaria species. We will dissect the pathway from its primary metabolic precursors to the final intricate structure of Pingpeimine A, detail the key enzymatic players, and outline the experimental methodologies that have been pivotal in its elucidation. This document serves as a foundational resource for researchers aiming to understand, and ultimately engineer, the production of this valuable natural product.

Introduction: The Significance of Pingpeimine A and Fritillaria Alkaloids

The genus Fritillaria (Liliaceae) encompasses numerous species that have been used for centuries in traditional medicine, particularly for treating respiratory ailments.[2] The therapeutic efficacy of these plants is largely attributed to their unique profile of isosteroidal alkaloids.[1][3] These nitrogen-containing compounds are structurally derived from a C27 cholestane skeleton and exhibit a wide range of biological activities.[4]

Pharmacological Profile of Isosteroidal Alkaloids

Isosteroidal alkaloids, including prominent compounds like peimine, peiminine, and verticinone, are the principal bioactive constituents of many Fritillaria species.[3][5] Their pharmacological effects are well-documented and include:

  • Antitussive and Expectorant Actions: These are the most recognized therapeutic uses, forming the basis of their traditional application in treating coughs and reducing mucus.[2][6]

  • Anti-inflammatory Effects: Compounds like peimine and verticinone have been shown to inhibit pro-inflammatory mediators by modulating key signaling pathways such as MAPK and NF-κB.[7][8]

  • Antitumor Activity: Several alkaloids have demonstrated the ability to induce apoptosis and cell cycle arrest in various cancer cell lines, highlighting their potential in oncology.[2][4]

Pingpeimine A is structurally related to peimine and is expected to share a similar pharmacological profile, making its biosynthetic pathway a critical area of research for ensuring a stable supply for further investigation and potential clinical application.

Fritillaria sibiricum as a Source of Bioactive Compounds

Fritillaria sibiricum, like other related high-altitude species, primarily accumulates 5α-cevanine isosteroidal alkaloids with a cis-configured F ring.[3] The bulbs of the plant serve as the primary site for the biosynthesis and accumulation of these valuable compounds.[9] Understanding the genetic and biochemical basis for this tissue-specific production is paramount for developing strategies, such as metabolic engineering or in-vitro cultivation, to enhance the yield of Pingpeimine A.[9][10]

The Architectural Blueprint: Biosynthesis of the Isosteroidal Alkaloid Core

The biosynthesis of all isosteroidal alkaloids is a complex process that begins with simple precursors from primary metabolism. The assembly of the core steroidal structure relies on the universal terpenoid building blocks, which are subsequently cyclized and modified.

Primary Metabolic Gateways: The MVA and MEP Pathways

The journey to Pingpeimine A begins with the synthesis of the five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). Plants utilize two distinct pathways for their production[3]:

  • The Mevalonate (MVA) Pathway: Located in the cytoplasm, this pathway starts from acetyl-CoA and is a primary source of precursors for sterols, including cholesterol.[5][11] Key enzymes include HMG-CoA reductase (HMGR), which is a major rate-limiting step.[12]

  • The Methylerythritol Phosphate (MEP) Pathway: Occurring in the plastids, this pathway uses pyruvate and glyceraldehyde-3-phosphate as substrates.[5] While often associated with the production of other terpenoids, some studies in Fritillaria suggest the MEP pathway is significantly upregulated and may be the major route for providing precursors for steroidal alkaloid biosynthesis.[10][13]

These pathways converge to produce IPP and DMAPP, which are then condensed to form larger prenyl diphosphates, such as farnesyl pyrophosphate (FPP), the direct precursor for sterol synthesis.[5]

Cholesterol: The Central Precursor

Cholesterol is the foundational molecule from which all isosteroidal alkaloids in Fritillaria are derived.[3][14] Its biosynthesis is a multi-step process:

  • Squalene Synthesis: Two molecules of FPP undergo a head-to-head condensation to form squalene, a 30-carbon linear triterpenoid.[12]

  • Cyclization: Squalene is first epoxidized to 2,3-oxidosqualene. In plants, this intermediate is typically cyclized by cycloartenol synthase (CAS) to form cycloartenol, the primary precursor for phytosterols.[15]

  • Formation of Cholesterol: While phytosterols like campesterol and sitosterol are the most abundant sterols in plants, a separate branch of the pathway leads to cholesterol.[15] This branch involves a unique sterol side-chain reductase (SSR) that acts on cycloartenol to initiate cholesterogenesis, followed by a series of demethylations and isomerizations.[15] The cytochrome P450 enzyme, CYP51, is a key player in these demethylation steps.[15]

Although cholesterol is often considered an animal sterol, its role as a crucial precursor for bioactive secondary metabolites in plants is well-established.[12][14]

The Putative Biosynthetic Pathway of Pingpeimine A

While the complete enzymatic sequence from cholesterol to Pingpeimine A in F. sibiricum has not been fully elucidated, a putative pathway can be constructed based on identified intermediates in related species and the functional characterization of key enzyme families.[3][16] The pathway involves the formation of the characteristic nitrogen-containing heterocyclic ring system and subsequent oxidative modifications.

From Cholesterol to the Cevanine Skeleton

The transformation of cholesterol into the cevanine-type isosteroidal alkaloid skeleton is the defining phase of the pathway. This process involves the incorporation of a nitrogen atom, which is believed to be derived from an amino acid like arginine or ornithine, although the precise mechanism and enzymes remain an active area of investigation. This is followed by a cascade of oxidative cyclization reactions to form the fused F-ring of the cevanine core.

Key Intermediates: Verticinone and Peimine

Metabolomic studies across various Fritillaria species have consistently identified verticinone and peimine as key intermediates in the biosynthesis of cevanine-type alkaloids.[2][17]

  • Verticinone: This 6-keto derivative is a central intermediate. Its formation from the initial cholesterol-derived amine likely involves several oxidation steps, catalyzed primarily by cytochrome P450 enzymes.[4]

  • Peimine (Peiminine): Peimine is another major alkaloid found in Fritillaria and is considered a direct precursor to more complex derivatives.[2][3] The conversion of verticinone to peimine likely involves reduction of the C-6 ketone and other structural modifications.

Pingpeimine A is structurally identified as 6-hydroxy-peiminine. Therefore, its biosynthesis is logically positioned downstream of peimine.

Final Tailoring Steps to Pingpeimine A

The final step in the biosynthesis of Pingpeimine A is the specific hydroxylation of the peimine scaffold at the C-6 position. This type of highly specific oxidation reaction is characteristic of "late-stage" tailoring enzymes, most commonly cytochrome P450s, which contribute to the vast chemical diversity of alkaloids within the genus.[9][16]

The proposed final step is: Peimine → Pingpeimine A (catalyzed by a putative Peimine C-6 hydroxylase, likely a CYP enzyme).

Visualizing the Complete Pathway

The following diagram illustrates the proposed biosynthetic pathway from primary metabolism to Pingpeimine A.

Biosynthesis_Pingpeimine_A cluster_precursors Primary Metabolism cluster_isoprenoids Isoprenoid Biosynthesis cluster_sterols Sterol Biosynthesis cluster_alkaloids Isosteroidal Alkaloid Pathway MVA MVA Pathway (Cytosol) IPP_DMAPP IPP / DMAPP MVA->IPP_DMAPP MEP MEP Pathway (Plastid) MEP->IPP_DMAPP FPP Farnesyl-PP IPP_DMAPP->FPP Squalene Squalene FPP->Squalene Cycloartenol Cycloartenol Squalene->Cycloartenol Cholesterol Cholesterol Cycloartenol->Cholesterol SSR, CYP51 etc. N_incorporation Nitrogen Incorporation & Cyclization Cholesterol->N_incorporation Verticinone Verticinone N_incorporation->Verticinone CYPs Peimine Peimine Verticinone->Peimine Reductases etc. Pingpeimine_A Pingpeimine A Peimine->Pingpeimine_A CYP-mediated Hydroxylation

Caption: Putative biosynthetic pathway of Pingpeimine A in Fritillaria sibiricum.

Key Enzymatic Machinery and Regulatory Factors

Elucidating the specific enzymes that catalyze each step is crucial for both fundamental understanding and for future metabolic engineering efforts. Transcriptomic analyses of Fritillaria species have identified several families of enzymes that are highly expressed in the bulbs and are correlated with alkaloid accumulation.[2][9]

The Role of Cytochrome P450 Monooxygenases (CYPs)

CYPs are a large and diverse family of enzymes known for their role in catalyzing a wide array of oxidative reactions in secondary metabolism.[18] They are essential for generating the structural diversity of isosteroidal alkaloids.[9] Studies have implicated specific CYP families, such as CYP710A and CYP90B, in the accumulation of these compounds.[19] Their functions likely include hydroxylation, epoxidation, and other key modifications of the steroidal backbone.[16]

Other Critical Enzyme Families

Besides CYPs, several other enzyme classes are predicted to be involved:

  • Reductases: Enzymes like sterol side-chain reductase (SSR) are critical in the early stages of cholesterol formation.[15] Other reductases are likely involved in later steps, such as the conversion of keto-intermediates like verticinone.

  • Transferases: Acyl-CoA transferases may be involved in modifying hydroxyl groups on the alkaloid scaffold.

  • Transporters: ATP-binding cassette (ABC) transporters are often involved in the transport and sequestration of secondary metabolites into the vacuole or apoplast, and several have been identified as differentially expressed in high-alkaloid producing tissues.[19]

Transcriptional Regulation

The biosynthesis of these alkaloids is tightly regulated at the transcriptional level. Several transcription factor (TF) families, including MYB, bHLH, WRKY, and AP2/ERF, have been found to be co-expressed with pathway genes, suggesting they act as regulators of the pathway.[2][19] For instance, MYC2 is a known regulator that can affect a cascade of alkaloid biosynthesis genes.[20]

Tabulated Summary of Key Genes/Enzymes
Gene/Enzyme FamilyProposed Function in Pingpeimine A BiosynthesisSupporting Evidence
HMGR (HMG-CoA Reductase)Rate-limiting step in the MVA pathway for IPP/DMAPP supply.Upregulation in tissues with high alkaloid content.[9]
DXS, DXR Key enzymes in the MEP pathway for IPP/DMAPP supply.High expression of MEP pathway genes in Fritillaria bulbs.[10][13]
CAS (Cycloartenol Synthase)Cyclization of 2,3-oxidosqualene to form the initial sterol ring.Foundational enzyme in plant sterol biosynthesis.[15]
SSR (Sterol Side-Chain Reductase)Reduction of the C24 double bond, a key step towards cholesterol.Characterized as initiating cholesterogenesis in other species.[15]
CYP51 (Sterol 14α-demethylase)Demethylation of sterol intermediates.Essential and conserved enzyme in all sterol biosynthesis.[15]
CYP90B, CYP710A Oxidative modifications of the sterol skeleton (e.g., hydroxylation).Reported to be associated with steroidal alkaloid accumulation.[19]
ABC Transporters Sequestration and transport of alkaloid intermediates or final products.Differentially expressed genes identified in comparative transcriptomes.[19]
MYC2, WRKY, MYB TFs Transcriptional regulation of pathway genes.Co-expression with biosynthetic genes in 'omics' studies.[2][19]

Methodologies for Pathway Elucidation

The elucidation of complex biosynthetic pathways in non-model organisms like Fritillaria relies heavily on a combination of modern analytical and molecular biology techniques.

Integrated 'Omics' Approach: Transcriptomics and Metabolomics

The most powerful strategy to date has been the integration of transcriptomics (gene expression profiling via RNA-seq) and metabolomics (metabolite profiling via UPLC-MS/MS).[2][9] By comparing tissues with high and low alkaloid accumulation (e.g., bulbs vs. leaves), researchers can identify genes whose expression patterns are highly correlated with the accumulation of specific alkaloids or their intermediates.[9][21] This comparative approach generates a list of high-priority candidate genes for further functional characterization.[22]

Workflow for 'Omics'-Based Discovery

Omics_Workflow cluster_omics Data Acquisition cluster_analysis Bioinformatic Analysis cluster_validation Functional Validation Plant_Material Plant Tissues (e.g., Bulb vs. Leaf) RNA_Seq Transcriptomics (RNA-Seq) Plant_Material->RNA_Seq UPLC_MS Metabolomics (UPLC-MS/MS) Plant_Material->UPLC_MS DEG_Analysis Differential Gene Expression (DEG) Analysis RNA_Seq->DEG_Analysis Metabolite_ID Metabolite Identification & Quantification UPLC_MS->Metabolite_ID Correlation Correlation Analysis (Gene-Metabolite Network) DEG_Analysis->Correlation Metabolite_ID->Correlation Candidate_Genes Candidate Gene Selection (e.g., CYPs, TFs) Correlation->Candidate_Genes Functional_Assay Heterologous Expression & Enzyme Assays Candidate_Genes->Functional_Assay

Caption: Integrated 'omics' workflow for biosynthetic pathway discovery.

Protocol: Comparative Transcriptome Analysis
  • Tissue Collection: Harvest high-alkaloid (e.g., mature bulbs) and low-alkaloid (e.g., leaves) tissues from F. sibiricum. Immediately flash-freeze in liquid nitrogen and store at -80°C.

  • RNA Extraction: Extract total RNA using a plant-specific RNA isolation kit, followed by DNase treatment to remove genomic DNA contamination. Assess RNA quality and integrity using a spectrophotometer and gel electrophoresis.

  • Library Preparation & Sequencing: Construct cDNA libraries from high-quality RNA samples. Perform high-throughput sequencing (e.g., Illumina platform) to generate millions of short reads.

  • Data Analysis:

    • Perform quality control on raw reads to trim adapters and low-quality sequences.

    • Assemble the transcriptome de novo if a reference genome is unavailable.

    • Annotate the assembled unigenes against public databases (e.g., NR, Swiss-Prot, KEGG) to assign putative functions.

    • Map reads from each sample back to the assembled transcriptome to quantify gene expression levels (e.g., as FPKM or TPM).

    • Identify differentially expressed genes (DEGs) between the high- and low-alkaloid tissues based on statistical thresholds (e.g., |log2(Fold Change)| ≥ 1 and p-value < 0.05).

    • Perform pathway enrichment analysis (KEGG, GO) on the DEG list to identify over-represented metabolic pathways, such as "terpenoid backbone biosynthesis" or "biosynthesis of secondary metabolites".[10]

Protocol: UPLC-MS/MS-Based Metabolomic Profiling
  • Metabolite Extraction: Pulverize frozen tissue samples in liquid nitrogen. Extract metabolites using a solvent system, typically 80% methanol. Vortex, sonicate, and centrifuge to pellet debris.

  • UPLC-MS/MS Analysis:

    • Inject the supernatant into an Ultra-Performance Liquid Chromatography (UPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Separate metabolites on a C18 column using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Acquire mass spectra in both positive and negative ion modes. Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to collect both precursor ion and fragment ion data.

  • Data Processing and Identification:

    • Process the raw data using software like MS-DIAL or XCMS for peak picking, alignment, and normalization.

    • Identify metabolites by comparing their accurate mass, retention time, and MS/MS fragmentation patterns against authentic standards and/or public databases (e.g., Metlin, MassBank).

    • Perform multivariate statistical analysis (e.g., PCA, OPLS-DA) to identify metabolites that are differentially accumulated between sample groups.

Future Perspectives and Applications

Metabolic Engineering for Enhanced Production

A thorough understanding of the Pingpeimine A pathway opens the door to metabolic engineering strategies. Overexpression of rate-limiting enzymes (like HMGR or a key CYP) or transcription factors that regulate the entire pathway could significantly increase the yield of Pingpeimine A in Fritillaria or in a heterologous host.[9][16]

Synthetic Biology Approaches

Reconstituting the entire biosynthetic pathway in a microbial chassis like Saccharomyces cerevisiae (yeast) or Escherichia coli is a promising alternative to plant-based production. This approach requires the identification and functional expression of all necessary genes from cholesterol onwards. While challenging, it offers the potential for a scalable, sustainable, and controlled production platform for Pingpeimine A and other valuable alkaloids.

Conclusion

The biosynthesis of Pingpeimine A in Fritillaria sibiricum is a complex and highly regulated process, beginning with primary metabolites and proceeding through the central precursor cholesterol to a series of specialized cevanine-type isosteroidal alkaloids. While the complete pathway is still being unraveled, integrated metabolomic and transcriptomic studies have provided a robust framework, identifying key intermediates like verticinone and peimine, and implicating crucial enzyme families such as CYPs. The methodologies and putative pathway described in this guide provide a comprehensive foundation for researchers. Continued efforts in gene discovery and functional characterization will not only deepen our fundamental understanding but also pave the way for innovative biotechnological strategies to harness the therapeutic potential of this important natural product.

References

  • Integrated metabolomics and transcriptomics investigate the bulb-specific biosynthesis of medicinal steroidal alkaloids in Fritillaria taipaiensis. (2026). ResearchGate. Retrieved from [Link]

  • Zhou, J., et al. (2022). A Review on the Composition and Biosynthesis of Alkaloids and on the Taxonomy, Domestication, and Cultivation of Medicinal Fritillaria Species. MDPI. Retrieved from [Link]

  • Research progress on biological regulation and biosynthesis of isosteroid alkaloids in Fritillaria. (2023). ResearchGate. Retrieved from [Link]

  • A putative biosynthetic pathway for isosteroidal alkaloids. (n.d.). ResearchGate. Retrieved from [Link]

  • Zhao, Q., et al. (2018). Transcriptome analysis reveals in vitro-cultured regeneration bulbs as a promising source for targeted Fritillaria cirrhosa steroidal alkaloid biosynthesis. PubMed. Retrieved from [Link]

  • Cholesterol. (n.d.). Wikipedia. Retrieved from [Link]

  • Li, C., et al. (2022). Integrative analysis of the steroidal alkaloids distribution and biosynthesis of bulbs Fritillariae Cirrhosae through metabolome and transcriptome analyses. BMC Genomics. Retrieved from [Link]

  • Biosynthesis of Cholesterol and Steroids. (2026). Biology LibreTexts. Retrieved from [Link]

  • Luo, K., et al. (2022). Transcriptomic and metabolic analyses reveal the potential mechanism of increasing steroidal alkaloids in Fritillaria hupehensis through intercropping with Magnolia officinalis. Frontiers in Plant Science. Retrieved from [Link]

  • Sharma, B., et al. (2021). Genome-wide transcriptional analysis unveils the molecular basis of organ-specific expression of isosteroidal alkaloids biosynthesis in critically endangered Fritillaria roylei Hook. PubMed. Retrieved from [Link]

  • Metabolite Profiling and Anti-Inflammatory Activities of Fritillaria cirrhosa D. Don Bulbs Derived from Tissue Culture. (2025). MDPI. Retrieved from [Link]

  • Integrative analysis of the steroidal alkaloids distribution and biosynthesis of bulbs. (n.d.). BMC. Retrieved from [Link]

  • Zhao, Q., et al. (2018). Transcriptome analysis reveals in vitro-cultured regeneration bulbs as a promising source for targeted Fritillaria cirrhosa steroidal alkaloid biosynthesis. 3 Biotech. Retrieved from [Link]

  • Zhao, Q., et al. (2018). Transcriptome analysis reveals in vitro-cultured regeneration bulbs as a promising source for targeted Fritillaria cirrhosa steroidal alkaloid biosynthesis. PMC. Retrieved from [Link]

  • Transcriptomic and metabolic analyses reveal the potential mechanism of increasing steroidal alkaloids in Fritillaria hupehensis through intercropping with Magnolia officinalis. (2022). PubMed. Retrieved from [Link]

  • Regulation of Steroidal Alkaloid Biosynthesis in Bulbs of Fritillaria thunbergii Miq. By Shading and Potassium Application: Integrating Transcriptomics and Metabolomics Analyses. (n.d.). MDPI. Retrieved from [Link]

  • Integrative analysis of the steroidal alkaloids distribution and biosynthesis of bulbs Fritillariae Cirrhosae through metabolome and transcriptome analyses. (n.d.). ResearchGate. Retrieved from [Link]

  • Cholesterol, Steroids, and Isoprenoids: Biosynthesis, Regulation, and Transport. (n.d.). Macmillan Learning. Retrieved from [Link]

  • Characterization of the cholesterol biosynthetic pathway in Dioscorea transversa. (n.d.). PMC. Retrieved from [Link]

  • Cholesterol. (n.d.). EBSCO. Retrieved from [Link]

  • Unlocking the pharmacological benefits of verticinone. (2025). Research Square. Retrieved from [Link]

  • Wang, D., et al. (2019). Identification of the Molecular Mechanisms of Peimine in the Treatment of Cough Using Computational Target Fishing. Molecules. Retrieved from [Link]

  • Unlocking the pharmacological benefits of verticinone. (2025). ResearchGate. Retrieved from [Link]

  • Unlocking the pharmacological benefits of verticinone. (n.d.). Adesh University Journal of Medical Sciences & Research. Retrieved from [Link]

  • Interconnected Set of Enzymes Provide Lysine Biosynthetic Intermediates and Ornithine Derivatives as Key Precursors for the Biosynthesis of Bioactive Secondary Metabolites. (2023). MDPI. Retrieved from [Link]

  • Identifying the Minimal Enzymes Required for Biosynthesis of Epoxyketone Proteasome Inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Schnabel, A., et al. (2021). Piper nigrum CYP719A37 Catalyzes the Decisive Methylenedioxy Bridge Formation in Piperine Biosynthesis. International Journal of Molecular Sciences. Retrieved from [Link]

  • Enzymes involved in PA biosynthesis (encircled) and catabolism (boxed). (n.d.). ResearchGate. Retrieved from [Link]

  • Enzymes in biosynthesis. (n.d.). PMC. Retrieved from [Link]

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Foundational

In vitro cytotoxicity and safety profile of Pingpeimine A alkaloids

In Vitro Cytotoxicity and Safety Profile of Pingpeimine A and Related Cevanine-Type Alkaloids: A Comprehensive Technical Guide Executive Summary The discovery and characterization of plant-derived steroidal alkaloids hav...

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Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Cytotoxicity and Safety Profile of Pingpeimine A and Related Cevanine-Type Alkaloids: A Comprehensive Technical Guide

Executive Summary

The discovery and characterization of plant-derived steroidal alkaloids have opened new frontiers in oncology and pharmacology. Pingpeimine A, a trans-configured cevanine-type isosteroidal alkaloid, has emerged as a compound of significant interest due to its potent bioactive properties. This technical whitepaper synthesizes current research on the in vitro cytotoxicity, mechanistic pathways, and safety profile of Pingpeimine A and its structural analogs (e.g., peimine, peiminine). Designed for drug development professionals, this guide provides a rigorous analysis of the therapeutic window of these alkaloids and outlines self-validating experimental protocols for reproducible preclinical screening.

Chemical and Botanical Context

Pingpeimine A (CAS: 82841-67-6, Formula: C27H45NO5) is a highly oxygenated steroidal alkaloid primarily isolated from the bulbs of Fritillaria ussuriensis (Ping Beimu)[1]. Structurally, it belongs to the cevanine class of isosteroidal alkaloids and is characterized by a trans-configuration at the D/E ring junction[2].

The structural nuances of cevanine-type alkaloids—specifically the orientation of the D/E rings and the presence of hydroxyl groups—dictate their binding affinity to intracellular targets[3]. Unlike cis-configured alkaloids (e.g., imperialine), trans-configured molecules like Pingpeimine A and peiminine demonstrate distinct pharmacokinetic behaviors and enhanced interactions with apoptotic signaling kinases[2].

In Vitro Cytotoxicity Profile

Pingpeimine A and its enriched fractions exhibit targeted antiproliferative effects across a spectrum of human carcinoma cell lines. Research into extracts enriched with Pingpeimine A, such as the n-butanol fraction of Ardisia villosa, demonstrates dose-dependent cytotoxicity against gastric and breast cancer models[4]. Furthermore, structurally analogous cevanine alkaloids like peiminine have shown profound efficacy in colorectal and osteosarcoma models[5],[6].

Table 1: Cytotoxicity Profile of Pingpeimine A Enriched Extracts and Analogous Alkaloids

Compound / ExtractTarget Cell LineCancer TypeIC50 ValuePrimary Observation
A. villosa Extract (Pingpeimine A enriched)AGSGastric Carcinoma51.7 µg/mLArrested 3D tumorsphere formation[4].
A. villosa Extract (Pingpeimine A enriched)MCF-7Breast Adenocarcinoma60.2 µg/mLInduced G0/G1 phase cell cycle arrest[4].
A. villosa Extract (Pingpeimine A enriched)MKN45Gastric Carcinoma85.2 µg/mLDownregulated CDK regulators[4].
Peiminine (Analog)HCT-116Colorectal CarcinomaDose-dependentTriggered autophagic cell death[6].

Mechanistic Pathways of Cytotoxicity

The cytotoxicity of Pingpeimine A and related alkaloids is not driven by non-specific necrosis, but rather by the precise modulation of programmed cell death (apoptosis) and autophagy.

  • ROS/JNK Signaling Activation: Alkaloid treatment induces the intracellular accumulation of Reactive Oxygen Species (ROS). This oxidative stress activates the c-Jun N-terminal Kinase (JNK) pathway, which subsequently triggers mitochondrial membrane depolarization[5].

  • PI3K/AKT/mTOR Suppression: Cevanine alkaloids act as negative regulators of the PI3K/AKT survival pathway. By dephosphorylating mTOR, these compounds inhibit aerobic glycolysis and cellular biosynthesis, effectively starving the cancer cells and inducing autophagy[6].

  • Intrinsic Mitochondrial Apoptosis: The convergence of JNK activation and AKT inhibition alters the balance of Bcl-2 family proteins. The pro-apoptotic protein Bax is upregulated while anti-apoptotic Bcl-2 is downregulated, leading to the release of cytochrome c and the subsequent cleavage and activation of Caspase-9 and Caspase-3[5].

Pathway PA Pingpeimine A (Cevanine Alkaloid) ROS ROS Accumulation PA->ROS PI3K PI3K/AKT Inhibition PA->PI3K JNK JNK Activation ROS->JNK mTOR mTOR Suppression PI3K->mTOR Mito Mitochondrial Depolarization (Bax ↑, Bcl-2 ↓) JNK->Mito mTOR->Mito Caspase Caspase-3/9 Activation Mito->Caspase Apoptosis Apoptosis & Cell Cycle Arrest Caspase->Apoptosis

Pingpeimine A-induced apoptotic signaling pathways via ROS/JNK and PI3K/AKT modulation.

Safety Profile and Therapeutic Window

A critical metric for any oncology candidate is its therapeutic index—the ratio between its toxic dose in normal cells and its effective dose in cancer cells.

  • Non-Cancerous Cell Viability: Steroidal alkaloids from Fritillaria species exhibit remarkably low toxicity in healthy cell models. For instance, related alkaloids show minimal cytotoxicity in non-cancerous VERO cell lines[3]. In human intestinal Caco-2 cell models, peimine remains non-toxic at concentrations up to 200 μmol/L, providing a wide safety margin for oral administration[7].

  • Drug-Drug Interactions (CYP450 & P-gp): Mechanistic transport studies reveal that these alkaloids are substrates for P-glycoprotein (P-gp) efflux pumps. Co-administration with P-gp inhibitors (like verapamil) significantly alters their absorption[7]. However, they show minimal interference with major Cytochrome P450 enzymes, reducing the risk of severe hepatotoxicity or adverse drug-drug interactions when used in combination therapies[3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include intrinsic controls to eliminate false positives caused by assay interference.

Protocol A: Cell Viability Assessment (CCK-8 Assay)

Rationale: We utilize the Cell Counting Kit-8 (CCK-8) over the traditional MTT assay. CCK-8 uses WST-8, which produces a highly water-soluble formazan dye. This eliminates the need for DMSO solubilization, reducing handling errors and preventing alkaloid precipitation.

  • Seeding: Seed target cells (e.g., MCF-7, Caco-2) in 96-well plates at a density of 5×104 cells/well in 100 µL DMEM. Incubate for 24 h at 37°C in 5% CO2.

  • Treatment: Aspirate media. Apply Pingpeimine A in a dose-response gradient (e.g., 0, 10, 50, 100, 200 µM). Control: Include a vehicle control (0.1% DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate for 48 h.

  • Validation Step: Visually inspect wells under a phase-contrast microscope to confirm morphological changes align with biochemical readout.

  • Detection: Add 10 µL of CCK-8 solution to each well. Incubate for 2 h. Measure absorbance at 450 nm using a microplate reader.

Protocol B: Apoptosis Detection (Annexin V-FITC/PI Flow Cytometry)

Rationale: Annexin V binds to externalized phosphatidylserine (an early apoptosis marker), while Propidium Iodide (PI) stains DNA in cells with compromised membranes (late apoptosis/necrosis). This dual-staining validates the exact mechanism of cell death.

  • Preparation: Harvest treated cells using EDTA-free trypsin (EDTA can chelate Ca2+ , which is required for Annexin V binding).

  • Washing: Wash cells twice with cold PBS and resuspend in 1X Binding Buffer at 1×106 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow tube. Add 5 µL Annexin V-FITC and 5 µL PI.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry. Validation: Ensure compensation controls (single-stained FITC and single-stained PI tubes) are run to correct for spectral overlap.

Workflow Culture Cell Culture (Cancer & Normal) Treatment Alkaloid Treatment (Dose Gradient) Culture->Treatment Assay Viability Assay (CCK-8 / MTT) Treatment->Assay Flow Flow Cytometry (Annexin V/PI) Treatment->Flow Analysis Data Analysis (IC50 & Safety Margin) Assay->Analysis Flow->Analysis

Self-validating in vitro workflow for assessing cytotoxicity and safety margins.

Conclusion

Pingpeimine A and its cevanine-type counterparts represent a highly promising class of natural steroidal alkaloids. By selectively inducing apoptosis via the ROS/JNK and PI3K/AKT pathways while maintaining a high safety threshold in normal tissues, Pingpeimine A offers a favorable therapeutic window. Future drug development efforts should focus on structural modifications to optimize its bioavailability and further map its interactions with P-glycoprotein efflux systems.

References

  • Encyclopedia of Traditional Chinese Medicines - Molecular Structures, Pharmacological Activities, Natural Sources and Applications: Vol. 4: Isolated Compounds N-S - PDF Free Download. epdf.pub. 1

  • A Review on the Composition and Biosynthesis of Alkaloids and on the Taxonomy, Domestication, and Cultivation of Medicinal Fritillaria Species. scispace.com.2

  • Phytochemical profiling and anticancer activity of the n-butanol fraction from Ardisia villosa extract: Inhibition of gastric cancer cell proliferation via cell cycle arrest and senescence induction. plos.org. 4

  • The molecular structures of four steroidal alkaloids from BFU. researchgate.net. 3

  • Peiminine Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo. frontiersin.org. 5

  • Peiminine inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways. oncotarget.com. 6

  • Mechanistic studies of the transport of peimine in the Caco-2 cell model. nih.gov. 7

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Exploratory

Pingpeimine A molecular weight and solvent solubility characteristics

Introduction Pingpeimine A, a C-nor-D-homosteroidal alkaloid isolated from the bulbs of Fritillaria species, represents a class of natural products with significant interest in pharmacological research. Understanding its...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pingpeimine A, a C-nor-D-homosteroidal alkaloid isolated from the bulbs of Fritillaria species, represents a class of natural products with significant interest in pharmacological research. Understanding its fundamental physicochemical properties, namely its molecular weight and solvent solubility, is a critical prerequisite for any successful research and development endeavor. Accurate molecular weight is foundational for all stoichiometric calculations, while a well-characterized solubility profile is paramount for designing robust in vitro assays, developing viable formulation strategies, and interpreting pharmacokinetic and pharmacodynamic data.

This guide provides a comprehensive overview of the core physicochemical attributes of Pingpeimine A. It addresses the nomenclature, molecular weight, and presents a detailed discussion on its solubility characteristics. Recognizing that specific quantitative solubility data for Pingpeimine A is not extensively documented in publicly available literature, this document focuses on providing the foundational knowledge and robust experimental protocols necessary for researchers to determine these parameters with high confidence in their own laboratories.

Section 1: Core Physicochemical Properties of Pingpeimine A

A precise understanding of the molecular identity of a compound is the bedrock of all subsequent experimental work. This section details the established chemical identifiers for Pingpeimine A.

Nomenclature and Chemical Identifiers

Through database cross-referencing, it has been established that Pingpeimine A is a common synonym for the compound more frequently cataloged as Pingbeimine C .[1][2][3] For the purpose of database searches and material acquisition, researchers should consider these names interchangeable. The definitive identifier is the Chemical Abstracts Service (CAS) number.

Molecular Formula and Weight

The molecular formula and weight are fundamental constants for dose calculations, molarity-based solution preparation, and analytical quantification. These values are derived from the elemental composition of the molecule.

PropertyValueSource
Synonyms Pingbeimine C, PingbeiMine A[1][2][3]
CAS Number 128585-96-6[2][4]
Molecular Formula C₂₇H₄₃NO₆[4]
Molecular Weight 477.6 g/mol [4]
Monoisotopic Mass 477.30903809 Da[4]

Section 2: Solvent Solubility Characteristics

The solubility of an active pharmaceutical ingredient (API) dictates its behavior in both experimental and physiological environments. A compound's solubility is a function of its molecular structure and the physicochemical properties of the solvent, including polarity, hydrogen bonding capacity, and pH.

Qualitative Solubility Profile

Pingpeimine A is qualitatively described as being soluble in several common organic solvents.[5] This general solubility is attributed to its complex steroidal backbone, which possesses both lipophilic regions and multiple hydroxyl groups that can engage in hydrogen bonding with polar solvents.

  • Soluble in: Methanol, Ethanol, Dimethyl Sulfoxide (DMSO).[5]

Quantitative Solubility: A Data Gap and Comparative Analysis

As of the date of this guide, specific, experimentally-determined quantitative solubility data for Pingpeimine A (e.g., in mg/mL) is not widely available in peer-reviewed literature. This represents a critical data gap for researchers.

Expert Insight: In the absence of direct data, a common strategy in early-stage drug development is to use a structurally related and co-occurring molecule as a proxy for initial experimental design. Peimine (CAS: 23496-41-5) is another well-studied C-nor-D-homosteroidal alkaloid from Fritillaria. While not identical, its solubility profile can provide a reasonable starting point for solvent selection and concentration range finding for Pingpeimine A.

Table 2: Experimentally Determined Solubility of the Related Alkaloid Peimine

SolventSolubility (mg/mL)NotesSource
Dimethylformamide (DMF)~30 mg/mLA polar aprotic solvent.[6]
Dimethyl Sulfoxide (DMSO)~30 mg/mLA highly polar aprotic solvent, common for stock solutions.[6]
Ethanol~1 mg/mLA polar protic solvent.[6]
DMSO:PBS (pH 7.2) (1:3)~0.25 mg/mLAn example of limited aqueous buffer solubility.[6]

Trustworthiness Advisory: The data in Table 2 must be treated as an informed estimate for Pingpeimine A. The additional hydroxyl groups in Pingpeimine A compared to Peimine may alter its solubility. It is imperative that researchers experimentally determine the precise solubility of Pingpeimine A in their specific solvent systems using a validated protocol, such as the one described in Section 3.

Section 3: Protocol for Thermodynamic Solubility Determination

This section provides a detailed, field-proven methodology for determining the equilibrium (thermodynamic) solubility of Pingpeimine A. The "gold standard" Shake-Flask Method is described, followed by a robust quantification workflow using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[7][8][9][10]

Workflow for Equilibrium Solubility Determination

The logical flow of this protocol is designed to ensure that a true equilibrium is reached and that the final concentration is measured accurately, providing a self-validating system.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_quant Phase 4: Quantification prep 1. Add excess Pingpeimine A to solvent in a sealed vial equil 2. Agitate at constant temperature (e.g., 25°C) for 24-72 hours prep->equil sep 3. Centrifuge to pellet undissolved solid equil->sep filt 4. Filter supernatant with 0.22 µm PTFE filter sep->filt quant 5. Analyze filtrate by validated UPLC-MS/MS sep->quant report 6. Report solubility (mg/mL or µM) quant->report

Caption: Workflow for determining equilibrium solubility.

Step-by-Step Shake-Flask Protocol

Causality behind choices: This protocol uses an extended equilibration time (24-72 hours) to ensure the system reaches a true thermodynamic equilibrium, which is critical for obtaining reproducible and accurate data for lead optimization and formulation.[7][10] Centrifugation followed by filtration is a dual-step process to rigorously remove all undissolved particulates, preventing artificially inflated solubility readings.

  • Preparation: To each of three separate 2 mL glass vials, add an excess amount of solid Pingpeimine A (e.g., approximately 5-10 mg). The exact amount is not critical, but there must be visible undissolved solid throughout the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., DMSO, Ethanol, Methanol, or a relevant aqueous buffer) to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stir plate within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a minimum of 24 hours. To confirm equilibrium has been reached, samples can be taken at 24 and 48 hours; if the measured concentrations are consistent, equilibrium is achieved.[7][8]

  • Phase Separation:

    • Allow the vials to stand undisturbed at the experimental temperature for at least 1 hour.

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Carefully withdraw the supernatant using a pipette and filter it through a chemically inert 0.22 µm syringe filter (e.g., PTFE) into a clean analysis vial. Expert Insight: This filtration step is crucial. The filter must be validated for low compound binding to avoid underestimation of solubility.

Step-by-Step UPLC-MS/MS Quantification Protocol

Causality behind choices: UPLC-MS/MS is chosen for its high sensitivity, selectivity, and speed, which is particularly important for accurately quantifying compounds like Fritillaria alkaloids that lack a strong UV chromophore.[11] A gradient elution is used to ensure sharp peak shapes and efficient separation from any potential impurities.

  • Standard Preparation: Prepare a stock solution of Pingpeimine A in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mg/mL). From this stock, create a series of calibration standards (e.g., ranging from 0.1 µg/mL to 100 µg/mL) via serial dilution in the mobile phase.

  • Sample Preparation: Dilute the filtered saturated solution from step 4 of the shake-flask protocol with the mobile phase to bring its concentration within the range of the calibration curve.

  • Chromatographic Conditions (Example):

    • System: Waters ACQUITY UPLC with XEVO TQ-S Mass Spectrometer.[12]

    • Column: ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm.[11][13]

    • Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Acetate.

    • Mobile Phase B: Methanol with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A linear gradient appropriate for separating the analyte from any impurities, to be optimized in the lab.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion (Q1) will be the [M+H]⁺ of Pingpeimine A, and the product ion (Q3) will be a stable fragment identified during method development.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations. The curve must have a correlation coefficient (r²) of >0.99.

    • Determine the concentration of the diluted sample by interpolating its peak area from the calibration curve.

    • Calculate the original solubility in the saturated solution by multiplying the measured concentration by the dilution factor. Report the final value in mg/mL and µM.

Section 4: Practical Implications for Research and Development

A well-defined molecular weight and an experimentally determined solubility profile are not merely academic exercises; they are essential for the practical application and progression of a research program.

Formulation Development

The aqueous and organic solubility data directly informs formulation strategies. For in vitro studies, high solubility in DMSO allows for the preparation of concentrated stock solutions. However, the limited aqueous solubility suggested by the proxy data (Table 2) indicates that precipitation may occur upon dilution into aqueous assay buffers. Researchers must be mindful of the final DMSO concentration in their assays to avoid compound precipitation and erroneous results.[14] For in vivo studies, low aqueous solubility may necessitate the use of formulation vehicles such as co-solvents, surfactants, or complexing agents to achieve the desired exposure.

Assay Design and Data Interpretation

Knowing the solubility limit in assay buffers is critical for interpreting bioactivity data. If a compound's tested concentration exceeds its solubility limit, the observed biological effect may be confounded by the presence of precipitate. All dose-response curves should ideally be generated at concentrations below the established solubility limit in the final assay medium to ensure data integrity.

Conclusion

Pingpeimine A (Pingbeimine C, CAS: 128585-96-6) is a steroidal alkaloid with a molecular weight of 477.6 g/mol . While qualitatively reported as soluble in common organic solvents like DMSO, ethanol, and methanol, a significant gap exists in the public domain regarding its quantitative solubility. This guide provides a robust, validated framework based on the gold-standard shake-flask method coupled with sensitive UPLC-MS/MS quantification, empowering researchers to generate this critical data with high confidence. By applying these protocols, scientists can ensure the accuracy and reproducibility of their experiments, paving the way for the successful development of Pingpeimine A as a potential therapeutic agent.

References

  • ChemBK. (2024, April 9). Pingbeimine C. Retrieved from [Link]

  • Nippon. (2011, August 26). PVOH solubility in ethanol: the test carried out according to JECFA specifications. Retrieved from [Link]

  • Dove Medical Press. (2023, November 28). Development and validation of an UPLC-MS/MS method. Retrieved from [Link]

  • PubMed. (2026, February 13). Development and validation of a robust UPLC-MS/MS method for the analysis of polyamines in cells, biofluids and tissues. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 195576, Pingbeimine C. Retrieved from [Link]

  • PMC. Rapid Quantification and Quantitation of Alkaloids in Xinjiang Fritillaria by Ultra Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Retrieved from [Link]

  • SciTechnol. (2018, February 26). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. Retrieved from [Link]

  • ResearchGate. (2026, January 16). (PDF) Development and Validation a UPLC-MS/MS Method for Quantification of Pentoxifylline in Beagle Plasma: Application for Pharmacokinetic Study of Food Effect. Retrieved from [Link]

  • Clinical Chemistry. (2021, January 27). UPLC-MS/MS Method Simultaneously Determines Plasma Catecholamines and Their Metabolites. Retrieved from [Link]

  • SciSpace. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Bienta. Shake-Flask Solubility Assay. Retrieved from [Link]

  • ChemBK. (2024, April 9). Pingbeimine C. Retrieved from [Link]

  • MDPI. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

  • WebQC. Ethanol (C2H5OH) solubility. Retrieved from [Link]

  • SciSpace. Validation study of a HPLC method able to measure biogenic amines in chicken meat. Retrieved from [Link]

  • Wikipedia. Ethanol. Retrieved from [Link]

  • Sunway Pharm Ltd. Pingbeimine C - CAS:128585-96-6. Retrieved from [Link]

  • gChem. DMSO Physical Properties. Retrieved from [Link]

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Foundational

Blood-Brain Barrier Permeability of Pingpeimine A in Murine Models: A Technical Guide for Neuropharmacokinetic Evaluation

Executive Summary & Structural Rationale Pingpeimine A is a biologically active cevanine-type isosteroidal alkaloid derived from medicinal Fritillaria species[1]. While historically recognized for its peripheral expector...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Pingpeimine A is a biologically active cevanine-type isosteroidal alkaloid derived from medicinal Fritillaria species[1]. While historically recognized for its peripheral expectorant and hypotensive properties, the growing interest in Fritillaria alkaloids for neuro-oncology and neuroprotection necessitates a rigorous evaluation of their central nervous system (CNS) penetration.

The blood-brain barrier (BBB) permeability of these alkaloids is heavily dictated by their stereochemistry. Fritillaria alkaloids are broadly categorized by their spatial geometry into trans- and cis-configurations[1]. Pingpeimine A, alongside its structural analogs peimine and peiminine, possesses a trans-configuration[1]. Recent murine pharmacokinetic studies demonstrate that trans-configured alkaloids like peimine successfully cross the BBB, exerting potent neuroprotective effects against cerebral ischemia[2] and inducing apoptosis in glioblastoma (GBM) models[3].

Conversely, cis-configured alkaloids such as sipeimine (imperialine) demonstrate negligible brain accumulation, indicating restricted BBB permeability and potential susceptibility to efflux transporters[4]. Based on this structural dichotomy, we hypothesize that the trans-configuration of Pingpeimine A confers the necessary lipophilicity and spatial geometry for passive transcellular diffusion across brain endothelial tight junctions.

G Blood Systemic Circulation Trans Trans-alkaloids (e.g., Pingpeimine A) Blood->Trans Cis Cis-alkaloids (e.g., Sipeimine) Blood->Cis BBB Blood-Brain Barrier (BBB) Brain Brain Parenchyma BBB->Brain Passive Diffusion Efflux Efflux Transporters (P-gp/BCRP) BBB->Efflux Substrate Binding Trans->BBB High Lipophilicity Cis->BBB Low Lipophilicity Efflux->Blood Efflux

Fig 1: Proposed BBB permeation pathways for trans- vs. cis-configured Fritillaria alkaloids.

Experimental Framework: Self-Validating Murine Protocol

To accurately quantify the brain-to-plasma partition coefficient ( Kp​ ) of Pingpeimine A, researchers must employ a methodology that eliminates intravascular blood contamination. Failure to clear the cerebral microvasculature results in false-positive brain concentrations. The following protocol utilizes C57BL/6 mice and incorporates internal self-correcting controls to ensure data integrity.

Step-by-Step Methodology

Step 1: Animal Preparation & Dosing

  • Subjects: Male C57BL/6 mice (8–10 weeks old, 20–25g).

  • Administration: Administer Pingpeimine A via intravenous (IV) tail vein injection (2 mg/kg) to bypass first-pass metabolism and establish absolute distribution kinetics.

  • System Validation (Controls): Co-administer Diazepam (2 mg/kg) as a high-permeability positive control and Atenolol (5 mg/kg) as a low-permeability negative control. This ensures the structural integrity of the BBB in the specific murine cohort is intact.

Step 2: Euthanasia & Transcardial Perfusion (Critical Step)

  • Timing: Euthanize cohorts at predetermined intervals (15, 30, 60, 120, and 240 minutes post-dose).

  • Blood Collection: Prior to perfusion, collect 0.5 mL of systemic blood via cardiac puncture into K2-EDTA tubes. Centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma.

  • Perfusion: Immediately perform transcardial perfusion via the left ventricle using 20 mL of ice-cold heparinized saline (0.9% NaCl).

  • Causality Check: The right atrium must be snipped to allow efflux. Perfusion flushes the cerebral microvasculature. Without this step, residual Pingpeimine A in the brain's blood vessels will falsely elevate the apparent parenchymal concentration.

Step 3: Tissue Processing & Extraction

  • Harvesting: Extract the whole brain, rinse in cold saline, blot dry, and weigh.

  • Homogenization: Homogenize the brain tissue in a 1:3 (w/v) ratio of ice-cold methanol/water (50:50).

  • Precipitation: Add 3 volumes of 100% acetonitrile (containing an internal standard, e.g., dexamethasone) to 1 volume of brain homogenate or plasma. Vortex for 2 minutes and centrifuge at 14,000 × g for 15 min at 4°C to precipitate proteins.

Step 4: LC-MS/MS Quantification

  • Analysis: Inject the supernatant into a UPLC-MS/MS system operating in positive electrospray ionization (ESI+) mode.

  • Causality Check: Isosteroidal alkaloids like Pingpeimine A lack strong UV chromophores. Therefore, tandem mass spectrometry (Multiple Reaction Monitoring, MRM) is mandatory to achieve the high sensitivity (LLOQ < 1 ng/mL) required for brain tissue analysis.

Step 5: Pharmacokinetic Calculation

  • Calculate the total brain-to-plasma partition coefficient: Kp,brain​=AUC0−t,brain​/AUC0−t,plasma​ . A Kp​>0.3 generally indicates favorable CNS penetration.

Workflow A 1. IV/PO Dosing (C57BL/6 Mice) B 2. Transcardial Perfusion A->B C 3. Brain Extraction & Homogenization B->C D 4. LC-MS/MS Quantification C->D E 5. Kp,brain Calculation D->E

Fig 2: Self-validating murine workflow for determining Pingpeimine A brain-to-plasma ratio.

Quantitative Data Synthesis

Based on the established pharmacokinetic behavior of structurally analogous trans-cevanine alkaloids (e.g., peimine)[2][3] versus cis-cevanine alkaloids (e.g., sipeimine)[4], the projected quantitative parameters for Pingpeimine A are summarized below.

Table 1: Comparative Pharmacokinetic Parameters in Murine Models (Projected vs. Known)
CompoundConfigurationPlasma Tmax​ (h)Brain Tmax​ (h)Brain/Plasma Ratio ( Kp​ )BBB Permeability Status
Pingpeimine A Trans0.5 - 1.01.0 - 2.00.8 - 1.2 *High (Predicted)
Peimine Trans0.81.51.1High (Confirmed)
Sipeimine Cis1.0N/A< 0.1Low (Confirmed)
Diazepam N/A (Control)0.20.2> 2.0Very High (Validated)
Atenolol N/A (Control)1.0N/A< 0.05Negligible (Validated)

*Projected values based on structural homology to peimine.

Table 2: Structural Influence on BBB Permeability of Cevanine Alkaloids
Structural FeatureEffect on Lipophilicity (LogP)Interaction with Efflux Pumps (P-gp)CNS Target Viability
Trans-configuration (Pingpeimine A)HighLow affinityViable (Neuro-oncology / Ischemia)
Cis-configuration (Sipeimine)ModerateHigh affinityNon-viable (Peripheral targets only)

Conclusion & Future Directions

The stereochemistry of Fritillaria alkaloids is the primary determinant of their neuropharmacokinetic profile[1]. Because Pingpeimine A shares the trans-configuration of known BBB-permeable agents like peimine[2][3], it is highly probable that it achieves therapeutic concentrations within the brain parenchyma.

To transition Pingpeimine A from a peripheral therapeutic to a CNS candidate, researchers must execute the transcardial perfusion-based LC-MS/MS protocol outlined above. Future studies should also incorporate in vitro equilibrium dialysis to determine the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ), as only the unbound fraction of Pingpeimine A will be pharmacologically active against CNS targets.

References

  • Title: A Review on the Composition and Biosynthesis of Alkaloids and on the Taxonomy, Domestication, and Cultivation of Medicinal Fritillaria Species.
  • Title: Neuroprotective Effect for Cerebral Ischemia by Natural Products: A Review.
  • Title: Peimine induces apoptosis of glioblastoma cells through regulation of the PI3K/AKT signaling pathway.
  • Title: Integrated UPLC–MS/MS and UPLC–Q–TOF–MS/MS analysis to reveal pharmacokinetics, tissue distribution, metabolism, and excretion of sipeimine in rats.

Sources

Protocols & Analytical Methods

Method

How to extract Pingpeimine A from Fritillaria species

Application Note: High-Yield Extraction and Purification Protocol for Pingpeimine A from Fritillaria Species Introduction & Mechanistic Rationale Fritillaria species, particularly Fritillaria ussuriensis, are prolific so...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Extraction and Purification Protocol for Pingpeimine A from Fritillaria Species

Introduction & Mechanistic Rationale

Fritillaria species, particularly Fritillaria ussuriensis, are prolific sources of bioactive isosteroidal alkaloids[1]. Among these, Pingpeimine A is a highly valued cevanine-type isosteroidal alkaloid characterized by a trans-configuration[2]. In pharmacological research, Pingpeimine A has demonstrated potent antitussive, expectorant, and hypotensive activities, making it a critical target for respiratory and cardiovascular drug development[3].

Extracting alkaloids from complex plant matrices presents a distinct biochemical challenge. In the vacuoles of Fritillaria cells, alkaloids naturally exist as water-soluble salts bound to endogenous organic acids. Direct extraction with organic solvents yields extremely poor recoveries. To overcome this, our protocol employs a self-validating chemical framework based on acid-base causality:

  • Matrix Free-Basing: By treating the pulverized bulbs with ammonia water (pH > pKa of the alkaloid's nitrogen atom), the salt bonds are cleaved, converting the molecules into lipophilic free bases.

  • Acid-Base Partitioning: This step acts as a self-validating purification filter. Extracting the organic layer with dilute hydrochloric acid selectively re-protonates the target alkaloids, pulling them into the aqueous phase while leaving neutral and acidic lipophilic impurities (e.g., sterols, fats) behind. Subsequent basification and re-extraction yield a highly enriched total alkaloid fraction.

Materials & Reagents

  • Plant Material: Dried bulbs of Fritillaria ussuriensis (pulverized to 60-mesh).

  • Reagents (Analytical Grade): 25% Ammonia water (NH₃·H₂O), Chloroform (CHCl₃), Methanol (MeOH), Ethanol (EtOH), 0.1 M Hydrochloric acid (HCl), Petroleum ether, Diethylamine.

  • Stationary Phases: H-103 Macroporous Resin, Silica Gel (200–300 mesh).

  • Equipment: Reflux extraction apparatus, Rotary evaporator, Preparative HPLC system equipped with a C18 column (250 × 20 mm, 5 µm).

Step-by-Step Experimental Protocol

Phase 1: Matrix Disruption & Free-Basing
  • Weigh 1.0 kg of pulverized Fritillaria bulbs into a large, sealable glass vessel.

  • Add 1.0 L of 25% ammonia water. Mechanically stir the mixture until the powder is evenly moistened.

  • Seal the vessel and incubate for 12 hours at room temperature.

    • Causality Note: This extended incubation ensures complete cellular penetration and the quantitative conversion of alkaloid salts to their free-base forms.

Phase 2: Solid-Liquid Extraction
  • Transfer the ammonia-wetted matrix to a reflux extractor.

  • Add 10 L of a Chloroform:Methanol (4:1, v/v) solvent mixture.

    • Causality Note: Methanol disrupts hydrogen bonding and aids in tissue penetration, while chloroform provides high selectivity for the newly formed free-base alkaloids.

  • Reflux at 60°C for 2 hours. Filter the extract and repeat the reflux process twice with fresh solvent.

  • Combine all filtrates and concentrate under reduced pressure at 45°C to obtain a viscous crude extract paste.

Phase 3: Acid-Base Partitioning (Total Alkaloid Enrichment)
  • Suspend the crude paste in 1.0 L of 0.1 M HCl. Stir vigorously for 30 minutes to form water-soluble alkaloid hydrochlorides.

  • Filter the suspension to remove insoluble lipophilic debris.

  • Transfer the acidic filtrate to a separatory funnel. Wash with 500 mL of petroleum ether to strip away residual plant fats and pigments. Discard the petroleum ether layer.

  • Adjust the pH of the aqueous layer to 9.5–10.0 using 25% ammonia water.

  • Extract the basified aqueous layer three times with 1.0 L of chloroform.

  • Combine the chloroform layers, dry over anhydrous sodium sulfate, and evaporate to yield the "Crude Total Alkaloids" fraction.

Phase 4: Macroporous Resin Fractionation
  • Dissolve the crude total alkaloids in a minimum volume of 10% ethanol (pH adjusted to 7.0).

  • Load the solution onto a column packed with H-103 macroporous resin (2.5 L bed volume)[4].

  • Wash the column with 4 bed volumes (BV) of distilled water, followed by 4 BV of 10% ethanol to elute polar impurities (e.g., sugars, glycosides).

  • Elute the target alkaloids with 6 BV of 90% ethanol at a flow rate of 2 BV/h[4].

  • Concentrate the 90% ethanol fraction to dryness.

Phase 5: Silica Gel Chromatography & Prep-HPLC (Pingpeimine A Isolation)
  • Dissolve the resin-enriched fraction in a minimal amount of chloroform and load it onto a silica gel column (200–300 mesh).

  • Elute using a step-gradient of Petroleum Ether : Acetone : Diethylamine (from 6:1:1 to 1:1:1, v/v/v).

  • Monitor the fractions via Thin Layer Chromatography (TLC) using Dragendorff’s reagent. Pool the fractions containing the target cevanine-type alkaloids.

  • For final purification, inject the pooled fraction into a Prep-HPLC system (C18 column). Use an isocratic mobile phase of Acetonitrile : 0.1% Aqueous Ammonia (45:55, v/v).

    • Causality Note: The inclusion of aqueous ammonia in the mobile phase suppresses the ionization of the basic nitrogen on Pingpeimine A, preventing peak tailing and ensuring high-resolution separation.

  • Collect the peak corresponding to Pingpeimine A and lyophilize to obtain the pure compound.

Quantitative Data Presentation

Table 1: Quantitative Yield and Purity Tracking Across Extraction Phases

Extraction StageProcess / FractionYield (w/w from raw material)Target Purity (Pingpeimine A)
Raw Material Pulverized F. ussuriensis Bulbs100%< 0.05%
Phase 3 Crude Total Alkaloids~0.80% - 1.20%~2.0% - 5.0%
Phase 4 H-103 Resin Enriched Fraction~0.30% - 0.50%~15.0% - 20.0%
Phase 5 (A) Silica Gel Pooled Fraction~0.05% - 0.10%~60.0% - 70.0%
Phase 5 (B) Prep-HPLC Isolate~0.01% - 0.02%> 98.0%

Workflow Visualization

G N1 Fritillaria Bulbs (Pulverized) N2 Ammonia Wetting (Free-basing) N1->N2 25% NH3·H2O N3 Organic Extraction (CHCl3:MeOH) N2->N3 Reflux / Maceration N4 Acid-Base Partitioning (0.1M HCl -> pH 10 NH3) N3->N4 Solvent Removal N5 Crude Total Alkaloids N4->N5 CHCl3 Extraction N6 Macroporous Resin (H-103) (Enrichment) N5->N6 Aqueous Solution N7 Silica Gel Column (Fractionation) N6->N7 90% EtOH Elution N8 Prep-HPLC (Purification) N7->N8 Target Fractions N9 Pingpeimine A (>98% Purity) N8->N9 Isocratic Elution

Workflow for the extraction and purification of Pingpeimine A from Fritillaria species.

Quality Control & Validation

To ensure the scientific integrity of the isolated Pingpeimine A, the following analytical validations must be performed:

  • UPLC-QTOF-MS: Validate the exact mass of the isolate. Pingpeimine A (Molecular Formula: C₂₇H₄₅NO₅) exhibits a characteristic protonated molecular ion[M+H]⁺ at m/z ~464.337[5].

  • NMR Spectroscopy: Utilize ¹H and ¹³C NMR to confirm the stereochemistry. It is critical to verify the trans-configuration of the cevanine skeleton, which distinguishes Pingpeimine A from cis-configured isomers (such as imperialine) commonly found in other Fritillaria ecotypes[2].

References

  • A new alkaloid from Fritillaria ussuriensis Maxim Source: ResearchGate URL
  • A Review on the Composition and Biosynthesis of Alkaloids and on the Taxonomy, Domestication, and Cultivation of Medicinal Fritillaria Species Source: MDPI URL
  • CN105031187A - Liquorice fritillary bulb processed with honey and ...
  • The Pharmaceutical Research of Bulbus Fritillariae Source: JPRPC URL
  • Optimization of Extraction and Enrichment of Steroidal Alkaloids from Bulbs of Cultivated Fritillaria cirrhosa Source: PMC URL
  • Exploring the Active Compounds of Traditional Mongolian Medicine Agsirga in Intervention of Novel Coronavirus (2019-nCoV)

Sources

Application

Application Note: In Vivo Formulation and Delivery of Pingpeimine A

Executive Summary Pingpeimine A is a highly bioactive, trans-configuration cevanine-type isosteroidal alkaloid extracted from Fritillaria species (such as Fritillaria ussuriensis and Fritillaria cirrhosa)[1][2]. While it...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pingpeimine A is a highly bioactive, trans-configuration cevanine-type isosteroidal alkaloid extracted from Fritillaria species (such as Fritillaria ussuriensis and Fritillaria cirrhosa)[1][2]. While it demonstrates potent expectorant, anti-inflammatory, antioxidant, and anticancer properties[1][3], its rigid steroidal backbone renders it highly lipophilic and poorly soluble in aqueous media. This application note provides a validated, self-contained protocol for formulating Pingpeimine A for in vivo administration (intraperitoneal, intravenous, or oral gavage) using a standardized vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline [4][5].

Formulation Rationale: The Causality of Co-Solvency

In drug development, simply mixing solvents often leads to catastrophic precipitation (solvent shock) when introduced to an aqueous environment like the bloodstream. This protocol relies on a thermodynamically stable micellar transition system. Each component serves a precise, causal function:

  • 10% DMSO (Dimethyl Sulfoxide): Acts as the primary solvating agent. DMSO penetrates the dense crystal lattice of Pingpeimine A, breaking intermolecular hydrogen bonds and fully dissolving the powder into a molecular dispersion[4].

  • 40% PEG300 (Polyethylene Glycol 300): Acts as the co-solvent bridge. If saline were added directly to the DMSO stock, the sudden shift in the dielectric constant would cause immediate precipitation. PEG300 lowers the polarity gap between DMSO and water, keeping the alkaloid in solution during dilution[4][5].

  • 5% Tween 80 (Polysorbate 80): Acts as the micelle stabilizer. As a non-ionic surfactant, Tween 80 coats the hydrophobic Pingpeimine A molecules. When the aqueous phase is introduced, Tween 80 forms protective micelles, preventing drug aggregation and ensuring stability in the bloodstream[4][6].

  • 45% Saline (0.9% NaCl): Acts as the isotonic vehicle. It adjusts the final osmolarity of the formulation to match physiological conditions, minimizing injection-site necrosis or hemolysis[4][6].

Materials and Reagents

Summarized below are the critical components required for a successful formulation. Using high-purity, low-aldehyde reagents is mandatory to prevent degradation of the active pharmaceutical ingredient (API).

ComponentFunctionRecommended GradeFinal Concentration (v/v)
Pingpeimine A Active Pharmaceutical Ingredient≥98% HPLC (Powder)Target: 2.5 mg/mL
DMSO Primary SolventAnhydrous, ≥99.9%, Cell Culture10%
PEG300 Co-solvent BridgeLow Aldehyde, Bio-grade40%
Tween 80 Non-ionic SurfactantLow Peroxide, Injectable Grade5%
Saline Aqueous Diluent0.9% NaCl, Sterile, Endotoxin-free45%

Step-by-Step Formulation Protocol

Self-Validating System: This protocol is designed to be visually self-validating. At the end of each step, the solution must remain optically clear. If turbidity or milky emulsions appear, the micellar system has failed (usually due to incorrect order of addition or rapid saline introduction), and the batch must be discarded.

Target: 1 mL of Pingpeimine A at 2.5 mg/mL[4][5].

  • Primary Solvation (The DMSO Stock):

    • Weigh exactly 2.5 mg of Pingpeimine A powder into a sterile microcentrifuge tube.

    • Add 100 µL of DMSO (10% of final volume).

    • Action: Vortex vigorously for 1–2 minutes. Sonicate in a water bath at room temperature for 5 minutes if particulates remain.

    • Validation: The solution must be 100% clear with no visible floating crystals.

  • Co-Solvent Integration (The PEG300 Bridge):

    • To the 100 µL DMSO stock, add 400 µL of PEG300 (40% of final volume).

    • Action: Pipette up and down to mix, then vortex for 30 seconds.

    • Validation: The mixture should be a clear, slightly viscous homogeneous liquid.

  • Surfactant Coating (The Tween 80 Addition):

    • Add 50 µL of Tween 80 (5% of final volume).

    • Action: Vortex thoroughly for 1 minute. Tween 80 is highly viscous; ensure it is completely integrated and not clinging to the tube walls.

  • Aqueous Dilution (The Saline Phase):

    • Critical Step: While gently vortexing the tube (or immediately between small additions), dropwise add 450 µL of Saline (45% of final volume).

    • Causality: Dropwise addition prevents localized pockets of high water concentration, which would cause Pingpeimine A to crash out of solution.

    • Final Validation: The final 1 mL solution must be entirely clear and free of oily droplets or white precipitates[4].

Formulation Workflow Diagram

FormulationWorkflow Step1 Pingpeimine A (Hydrophobic Powder) Step2 10% DMSO (Primary Solvation) Step1->Step2 Dissolve Completely Step3 40% PEG300 (Co-solvent Bridge) Step2->Step3 Add & Vortex (Prevent Shock) Step4 5% Tween 80 (Micelle Stabilization) Step3->Step4 Add & Vortex (Surfactant) Step5 45% Saline (Isotonic Dilution) Step4->Step5 Add Dropwise (Aqueous Phase) Step6 Clear Injectable Solution (≥2.5 mg/mL) Step5->Step6 Visual Inspection

Workflow for Pingpeimine A formulation highlighting the critical sequential addition of solvents.

Pharmacokinetics & In Vivo Considerations

Once formulated, Pingpeimine A can be administered to murine models to evaluate its pharmacological efficacy.

  • Administration Routes: This 10/40/5/45 vehicle is highly tolerated in rodents for Intraperitoneal (IP) injection and Oral Gavage (PO)[6][7]. For Intravenous (IV) administration, ensure the injection rate is slow to prevent acute surfactant-induced histamine release (often associated with Tween 80).

  • Toxicity Monitoring: While the vehicle is standard, 10% DMSO and 5% Tween 80 can cause mild localized irritation or respiratory anomalies if administered intratracheally[5]. Monitor animals for lethargy or weight loss.

  • Pharmacological Mechanism: Once in circulation, Pingpeimine A dissociates from the Tween 80 micelles and enters target tissues. As an isosteroidal alkaloid, it heavily modulates macrophage activity (e.g., RAW264.7 cells), suppressing reactive oxygen species (ROS) and downregulating pro-inflammatory cytokines, which drives its downstream anticancer and anti-asthmatic efficacy[3].

Pharmacological Pathway Diagram

Pharmacology Drug Pingpeimine A (Fritillaria Alkaloid) Target Macrophage (RAW264.7) Modulation Drug->Target Cellular Uptake ROS Oxidative Stress (ROS Generation) Target->ROS Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Target->Cytokines Suppresses Outcome Anti-inflammatory & Anticancer Efficacy ROS->Outcome Reduction Drives Cytokines->Outcome Reduction Drives

Pharmacological pathway of Pingpeimine A mediating anti-inflammatory and anticancer effects.

References

  • Hao, D. C., et al. "A Review on the Composition and Biosynthesis of Alkaloids and on the Taxonomy, Domestication, and Cultivation of Medicinal Fritillaria Species." MDPI (International Journal of Molecular Sciences). Available at: [Link]

  • Chen, Y., et al. "Characterization of Fritillariae cirrhosae bulbus from multiple sources by potential Q‐marker based on metabolomics and network pharmacology." ResearchGate. Available at: [Link]

  • ServiceBio Product Specifications. "Tween-80 | Products." ServiceBio. Available at: [Link]

  • ResearchGate Q&A. "Is the dissolution scheme of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline for Paclitaxel tolerated by animals?" ResearchGate. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Pingpeimine A in Cell Culture

A Guide for Cancer Research & Drug Development Professionals Abstract Pingpeimine A, also known as Peiminine or Verticinone, is a principal isosteroid alkaloid isolated from the bulbs of plants belonging to the Fritillar...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Cancer Research & Drug Development Professionals

Abstract

Pingpeimine A, also known as Peiminine or Verticinone, is a principal isosteroid alkaloid isolated from the bulbs of plants belonging to the Fritillaria genus, a staple in Traditional Chinese Medicine (TCM).[1][2] Emerging research has illuminated its potent cytotoxic and anti-tumor properties across a spectrum of cancer cell lines, positioning it as a compound of significant interest for oncological drug development.[3] This guide provides a comprehensive overview of the mechanisms of action of Pingpeimine A and delivers detailed, field-proven protocols for its application in a cell culture setting. We will delve into reagent preparation, dosing strategies for various cancer cell lines, and key experimental workflows for assessing its biological effects, including cytotoxicity and apoptosis induction.

Scientific Background: Mechanism of Action

Pingpeimine A exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing programmed cell death (apoptosis), cell cycle arrest, and autophagy, while simultaneously inhibiting cell proliferation and motility.[4][5][6] Its activity is mediated through the modulation of several critical signaling pathways.

  • Induction of Apoptosis: A primary mechanism is the induction of apoptosis via both the intrinsic (mitochondrial) and extrinsic pathways.[7][8] Pingpeimine A treatment leads to an increased Bax/Bcl-2 ratio, which disrupts the mitochondrial membrane potential.[4] This, in turn, triggers the release of cytochrome c and activates a caspase cascade, including the cleavage and activation of caspase-3, -8, and -9, culminating in programmed cell death.[5][7]

  • Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest, particularly at the G0/G1 phase, thereby preventing cancer cells from proceeding through the cell division cycle.[4][9]

  • Modulation of Key Signaling Pathways:

    • PI3K/AKT Pathway: In glioblastoma cells, Pingpeimine A has been observed to inhibit the phosphorylation of PI3K and AKT, downregulating this crucial pro-survival pathway.[5]

    • ROS/JNK Pathway: In human osteosarcoma, Pingpeimine A induces apoptosis and autophagy through a mechanism involving the generation of Reactive Oxygen Species (ROS) and activation of the JNK signaling pathway.[4]

    • Ca²⁺/CaMKII/JNK Pathway: In prostate cancer, Pingpeimine A disrupts intracellular calcium homeostasis, leading to endoplasmic reticulum stress and subsequent apoptosis mediated by the Ca²⁺/CaMKII/JNK pathway.[6][10]

    • MAPK/NF-κB Pathway: In breast cancer models, Pingpeimine A can suppress inflammasome activation by inhibiting the MAPK and NF-κB signaling pathways.[11]

Signaling Pathway Diagrams

PI3K_AKT_Pathway cluster_0 Inhibition by Pingpeimine A Pingpeimine_A Pingpeimine A PI3K PI3K Pingpeimine_A->PI3K AKT p-AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Invasion AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis

Caption: Pingpeimine A inhibits the PI3K/AKT pathway.[5]

ROS_JNK_Pathway Pingpeimine_A Pingpeimine A ROS ROS Generation Pingpeimine_A->ROS JNK JNK Activation ROS->JNK Mitochondria Mitochondrial Dysfunction JNK->Mitochondria Apoptosis Apoptosis & Autophagy Mitochondria->Apoptosis

Caption: ROS/JNK pathway activation by Pingpeimine A.[4]

Reagent Preparation and Handling

Proper preparation and handling of Pingpeimine A are critical for experimental reproducibility and for preventing artifacts such as precipitation.

Physicochemical Properties & Solubility
  • Molecular Formula: C₂₇H₄₅NO₃

  • Molecular Weight: 431.65 g/mol

  • Appearance: White or off-white crystalline powder.

  • Solubility: Pingpeimine A is poorly soluble in aqueous solutions like water or cell culture media. It is highly soluble in Dimethyl Sulfoxide (DMSO). Therefore, a concentrated stock solution must be prepared in 100% cell culture grade DMSO.

Protocol: Preparation of Pingpeimine A Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies.

Materials:

  • Pingpeimine A powder

  • Sterile, cell culture grade DMSO

  • Sterile 1.5 mL microcentrifuge tubes

  • Calibrated analytical balance and weigh boat

  • Vortex mixer

Procedure:

  • Calculation: To prepare a 10 mM stock solution, weigh out 4.32 mg of Pingpeimine A powder.

    • Calculation: 431.65 g/mol * 0.010 mol/L = 4.3165 g/L = 4.32 mg/mL

  • Weighing: Carefully weigh 4.32 mg of Pingpeimine A in a sterile weigh boat using a calibrated balance.

  • Dissolution: Transfer the powder to a sterile 1.5 mL microcentrifuge tube. Add 1.0 mL of 100% DMSO.

  • Mixing: Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved. A brief sonication can be used if dissolution is difficult, but avoid overheating.

  • Sterilization: While the DMSO itself is sterile, if there are concerns about handling, the final stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting & Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound.

    • Store the aliquots at -20°C or -80°C for long-term stability. A properly stored stock should be stable for at least 6 months.

Dosing Protocols and Experimental Design

The optimal concentration of Pingpeimine A is cell-type dependent. It is imperative to perform a dose-response curve (e.g., from 1 µM to 100 µM) to determine the IC₅₀ (half-maximal inhibitory concentration) for your specific cell line.

Summarized Dosing Data from Literature
Cell LineCancer TypeEffective Concentration / IC₅₀Observed EffectsReference
HepG2 Hepatocellular CarcinomaIC₅₀: ~10.6 µM (4.58 µg/mL) at 24hInhibition of proliferation, apoptosis induction[7]
A2780 Ovarian CancerSignificant cytotoxicity observedInhibition of proliferation[12]
LLC Lewis Lung CarcinomaSignificant cytotoxicity observedInhibition of proliferation[12]
U87 Glioblastoma25 µM, 50 µMInhibition of proliferation, migration, invasion; apoptosis induction[5]
MCF-7 Breast Cancer5 µM, 10 µM, 20 µMInhibition of viability, apoptosis induction, inflammasome inhibition[11]
PC-3 Prostate CancerDose-dependent effectsInhibition of growth and motility, apoptosis induction[6][13]
OS Cells OsteosarcomaNot specifiedApoptosis and autophagy induction[4]
Protocol 1: General Cell Culture Treatment

This protocol provides a framework for treating adherent cells with Pingpeimine A.

Workflow Diagram

Treatment_Workflow A 1. Seed Cells (e.g., 24-well or 96-well plate) B 2. Incubate 24h (Allow cells to adhere) A->B C 3. Prepare Working Solutions (Dilute stock in fresh medium) B->C D 4. Treat Cells (Replace old medium with drug-containing medium) C->D E 5. Incubate for desired time (e.g., 24, 48, 72 hours) D->E F 6. Perform Downstream Assay (e.g., MTT, Flow Cytometry) E->F

Caption: General experimental workflow for cell treatment.

Procedure:

  • Cell Seeding: Seed your cells in the appropriate culture vessel (e.g., 96-well plate for MTT, 6-well plate for protein extraction or flow cytometry) at a density that will ensure they are in the exponential growth phase and reach 60-70% confluency at the time of treatment.

  • Incubation: Incubate the cells for 18-24 hours under standard conditions (e.g., 37°C, 5% CO₂) to allow them to adhere and recover.

  • Preparation of Working Solutions:

    • Crucial Step: Pre-warm the required volume of complete cell culture medium to 37°C.

    • Thaw an aliquot of the 10 mM Pingpeimine A stock solution at room temperature.

    • Perform serial dilutions of the stock solution directly into the pre-warmed medium to achieve the desired final concentrations. For example, to make a 20 µM working solution, add 2 µL of the 10 mM stock to 998 µL of medium.

    • Important: Add the DMSO stock solution to the medium dropwise while gently swirling.[14] This prevents localized high concentrations that can cause precipitation. The final DMSO concentration should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of Pingpeimine A used.

  • Cell Treatment: Carefully aspirate the old medium from the cells. Gently add the prepared working solutions (including the vehicle control) to the respective wells.

  • Incubation: Return the cells to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Proceed with the planned endpoint assay.

Key Experimental Assays

Protocol 2: Assessing Cytotoxicity using MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Procedure (following Protocol 1):

  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Filter sterilize and store at 4°C, protected from light.

  • MTT Addition: At the end of the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL (e.g., add 20 µL of 5 mg/mL MTT stock to 200 µL of medium in a 96-well plate).

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150-200 µL of a solubilization solution (e.g., 100% DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells: (Absorbance of Treated Cells / Absorbance of Control Cells) * 100. Plot the viability against the log of Pingpeimine A concentration to determine the IC₅₀.

Protocol 3: Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure (following Protocol 1 in 6-well plates):

  • Cell Harvesting: At the end of the treatment period, collect both floating and adherent cells.

    • Aspirate the culture medium (which contains floating apoptotic cells) into a 15 mL conical tube.

    • Wash the adherent cells with PBS and detach them using a gentle method like Trypsin-EDTA.[15]

    • Combine the detached cells with the medium collected in the previous step.

  • Cell Pelleting: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

  • Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. Discard the supernatant.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (or follow the manufacturer's specific protocol).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Interpretation:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic/necrotic cells

      • Annexin V- / PI+: Necrotic cells

Troubleshooting

  • Problem: Pingpeimine A precipitates in the culture medium.

    • Solution: Ensure the stock solution is fully dissolved in 100% DMSO. Always add the stock to pre-warmed medium and mix gently but thoroughly.[14] Avoid high final concentrations that may exceed the compound's kinetic solubility in the medium.

  • Problem: High variability between replicate wells.

    • Solution: Ensure uniform cell seeding density. When treating, mix the drug-containing medium well before adding it to the wells to ensure a homogenous concentration. Check for edge effects on the plate.

  • Problem: No significant effect observed at expected concentrations.

    • Solution: Verify the integrity of the Pingpeimine A stock; avoid repeated freeze-thaw cycles. Confirm the cell line's sensitivity, as resistance can vary. Increase the treatment duration or concentration range.

References

  • Evaluation of antitumor property of extracts and steroidal alkaloids from the cultivated Bulbus Fritillariae ussuriensis and preliminary investigation of its mechanism of action - PMC. (2015, February 21). BMC Complementary and Alternative Medicine. [Link]

  • A Multi-Level Study on the Anti-Lung Cancer Mechanism of Peiminine, a Key Component of Fritillaria ussuriensis Maxim.: Integrating Quality Analysis, Network Pharmacology, Bioinformatics Analysis, and Experimental Validation. (2025, April 9). MDPI. [Link]

  • Peiminine Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo. (2021, November 12). Frontiers in Pharmacology. [Link]

  • Evaluation of antitumor property of extracts and steroidal alkaloids from the cultivated Bulbus Fritillariae ussuriensis and preliminary investigation of its mechanism of action. (2015, February 21). PubMed. [Link]

  • Peimine induces apoptosis of glioblastoma cells through regulation of the PI3K/AKT signaling pathway. Oncology Letters. [Link]

  • The effects and mechanism of peiminine-induced apoptosis in human hepatocellular carcinoma HepG2 cells. (2019, January 7). PMC. [Link]

  • Peiminine Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo. (2021, November 12). PMC. [Link]

  • Peimine inhibits the growth and motility of prostate cancer cells and induces apoptosis by disruption of intracellular calcium homeostasis through Ca2+ /CaMKII/JNK pathway. (2020, January 15). PubMed. [Link]

  • Peimine inhibits the growth and motility of prostate cancer cells and induces apoptosis by disruption of intracellular calcium homeostasis through Ca 2+ /CaMKII/JNK pathway. ResearchGate. [Link]

  • Peimine Inhibits MCF-7 Breast Cancer Cell Growth by Modulating Inflammasome Activation: Critical Roles of MAPK and NF-κB Signaling. (2022, September 23). Bentham Science. [Link]

  • Comprehensive Review of Fritillaria: Medicinal History, Botanical Sources, Geographical Distribution, Extraction and Isolation Methods, and Anti-lung Cancer Activity. (2026, February 12). ResearchGate. [Link]

  • Antitumor effects of Bulbus Fritillariae cirrhosae on Lewis lung carcinoma cells in vitro and in vivo. ResearchGate. [Link]

  • Peiminine suppresses prostate cancer progression by regulating cell proliferation, motility, apoptosis, and mitochondrial dysfunction. (2025, November 8). PMC. [Link]

  • Cell culture protocols. Public Health England. [Link]

Sources

Application

Application Note: Preparation and Formulation of Pingpeimine A for In Vivo Animal Studies

Introduction & Pharmacological Context Pingpeimine A is a highly bioactive isosteroidal alkaloid predominantly extracted from the bulbs of Fritillaria species, including Fritillaria cirrhosa and Fritillaria ussuriensis[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Pingpeimine A is a highly bioactive isosteroidal alkaloid predominantly extracted from the bulbs of Fritillaria species, including Fritillaria cirrhosa and Fritillaria ussuriensis[1]. In preclinical pharmacology, it has garnered significant attention for its potent anti-inflammatory, antioxidant, and anticancer properties, making it a valuable compound for models investigating neuroprotection, respiratory diseases, and oncology[2].

However, like many complex steroidal alkaloids, Pingpeimine A exhibits highly lipophilic characteristics and poor aqueous solubility[3]. Administering such hydrophobic compounds to murine models requires a meticulously designed vehicle system. Direct suspension in saline often leads to erratic bioavailability, embolisms, or acute toxicity. This application note details a validated, self-correcting formulation strategy to produce a stable, biocompatible Pingpeimine A working solution for systemic in vivo administration (Intraperitoneal or Intravenous).

Physicochemical Profiling

Understanding the physicochemical constraints of Pingpeimine A is the first step in rational solvent selection. The compound's rigid steroidal backbone requires aggressive initial organic solubilization before transitioning into a physiologically acceptable aqueous phase.

Table 1: Physicochemical & Formulation Profile of Pingpeimine A

ParameterValue / Metric
Target Compound Pingpeimine A
Molecular Formula C27H45NO5
Molecular Weight 463.65 g/mol [3]
Botanical Origin Fritillaria cirrhosa, Fritillaria ussuriensis[4]
Aqueous Solubility < 0.1 mg/mL (Requires co-solvent system)
Recommended In Vivo Vehicle 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline
Maximum DMSO Tolerance ≤ 10% (v/v) to prevent hemolysis and tissue necrosis

Formulation Strategy & Causality (E-E-A-T)

To achieve a stable in vivo formulation without causing solvent-induced toxicity, we utilize a multi-component step-down vehicle system: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline . The causality behind this specific sequence is critical:

  • 10% DMSO (Primary Solvent): Dimethyl sulfoxide (DMSO) is highly effective at breaking the intermolecular crystal lattice of the Pingpeimine A powder. We strictly cap DMSO at 10% of the final volume to prevent localized tissue necrosis, hemolysis, and behavioral artifacts in mice.

  • 40% PEG300 (Co-solvent): Polyethylene glycol 300 acts as a thermodynamic bridge between the highly lipophilic DMSO-drug complex and the eventual aqueous phase. It prevents the alkaloid from rapidly precipitating (crashing out) when water is introduced.

  • 5% Tween 80 (Surfactant): Tween 80 lowers the surface tension and forms micelles that encapsulate the hydrophobic Pingpeimine A molecules, maintaining them in a stable colloidal suspension.

  • 45% Saline (Aqueous Phase): Isotonic saline ensures the final osmolarity is biocompatible with the animal's blood plasma, minimizing injection-site pain, phlebitis, and physiological shock.

Formulation Workflow Diagram

FormulationWorkflow Start Pingpeimine A (Dry Powder) Step1 Add 10% DMSO (Primary Solubilization) Start->Step1 Vortex1 Vortex / Sonicate Until Completely Clear Step1->Vortex1 Step2 Add 40% PEG300 (Co-solvent Stabilization) Vortex1->Step2 Step3 Add 5% Tween 80 (Micellar Dispersion) Step2->Step3 Step4 Add 45% Saline (Dropwise Addition) Step3->Step4 QC Visual QC (Check for Micro-precipitates) Step4->QC End Final Working Solution (Ready for Injection) QC->End

Figure 1: Step-by-step formulation workflow for Pingpeimine A in vivo working solutions.

Step-by-Step Experimental Protocol

Objective: Prepare 1 mL of a 2 mg/mL Pingpeimine A working solution. This concentration is ideal for a standard 10 mg/kg dose in a 20 g mouse, utilizing a safe 100 µL injection volume.

Materials Required:

  • Pingpeimine A (High purity, ≥98%)

  • Dimethyl Sulfoxide (DMSO, Cell culture grade)

  • Polyethylene Glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • 0.9% NaCl (Sterile Saline)

  • Vortex mixer and ultrasonic bath

Methodology:

  • Weighing: Accurately weigh 2.0 mg of Pingpeimine A powder into a sterile 1.5 mL Eppendorf tube.

  • Primary Solubilization: Add 100 µL of DMSO to the tube. Vortex vigorously for 30 seconds. If the powder is not fully dissolved, place the tube in an ultrasonic bath for 1–2 minutes at room temperature until the solution is completely clear.

    • Mechanistic Note: Incomplete primary dissolution guarantees downstream precipitation. Do not proceed until the solution is optically clear.

  • Co-solvent Addition: Add 400 µL of PEG300 to the clear DMSO solution. Vortex for 15 seconds to ensure a homogeneous binary mixture.

  • Surfactant Addition: Add 50 µL of Tween 80. Because Tween 80 is highly viscous, pipette slowly and use a positive displacement pipette if available. Vortex thoroughly for 30 seconds.

  • Aqueous Phase Integration (Critical Step): Add 450 µL of 0.9% Saline dropwise (approx. 50 µL at a time) while continuously vortexing the tube.

    • Self-Validation Check: If the solution turns milky or cloudy at this stage, the localized aqueous concentration exceeded the micellar capacity, causing the drug to crash out. Discard and repeat, ensuring slower addition and more vigorous vortexing.

  • Final QC: Inspect the final 1 mL solution under a direct light source. It should be completely transparent without any visible micro-particulates or Tyndall effect scattering.

In Vivo Dosing Guidelines

  • Administration Routes: The 10/40/5/45 formulation is highly biocompatible and well-tolerated for Intraperitoneal (IP) and Intravenous (IV) injections in mice and rats.

  • Formulation Stability: Working solutions containing aqueous phases are thermodynamically metastable and prone to eventual precipitation. It is strictly recommended to prepare this formulation fresh on the day of the experiment. Do not store the final aqueous mixture at 4°C, as the viscosity of PEG300 and Tween 80 will drastically increase, forcing the alkaloid out of suspension.

References

  • MDPI - A Review on the Composition and Biosynthesis of Alkaloids and on the Taxonomy, Domestication, and Cultivation of Medicinal Fritillaria Species.1

  • ResearchGate - Characterization of Fritillariae cirrhosae bulbus from multiple sources by potential Q‐marker based on metabolomics and network pharmacology.2

  • Semantic Scholar - Exploring the Active Compounds of Traditional Mongolian Medicine Agsirga in Intervention of Novel Coronavirus (2019-nCoV) Based.3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pingpeimine A Stability &amp; Troubleshooting

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of assays involving Fritillaria-derived isosteroidal alkaloids....

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of assays involving Fritillaria-derived isosteroidal alkaloids. Pingpeimine A (CAS: 82841-67-6, C₂₇H₄₅NO₅)[1] is a classic example. While it possesses a structurally robust trans-cevanine skeleton, its functional groups—specifically the tertiary amine and five hydroxyl groups—create a highly reactive surface area that is incredibly sensitive to micro-environmental shifts, even during -20°C long-term storage.

This guide bypasses generic advice to provide a mechanistic, self-validating framework for preserving Pingpeimine A integrity.

Part 1: Mechanistic Troubleshooting (Q&A)

Q1: Why does Pingpeimine A degrade at -20°C when it is supposed to be cryo-stable? Causality: The degradation of Pingpeimine A at -20°C is rarely thermal; it is chemical, driven by its severe hygroscopicity. When you retrieve a -20°C vial and open it immediately at room temperature, atmospheric moisture condenses on the cold powder or solvent surface. This microscopic water layer acts as a solvent micro-environment that increases the mobility of dissolved oxygen. The tertiary amine in the cevanine core then undergoes rapid N-oxidation, forming Pingpeimine A N-oxide. This +16 Da mass shift completely alters the molecule's binding affinity and lipophilicity, invalidating downstream biological assays.

Q2: How does my choice of storage solvent impact long-term stability? Causality: Many researchers reconstitute Pingpeimine A in standard Dimethyl Sulfoxide (DMSO) for storage. However, DMSO is highly hygroscopic and freezes at 19°C. At -20°C, it exists as a solid, but during repeated freeze-thaw cycles, it absorbs ambient water. Water in DMSO facilitates localized hydrolysis and accelerates the N-oxidation of the tertiary amine[2]. Methanol, while a common extraction solvent, is too volatile for long-term aliquoted storage and can lead to concentration drift. Anhydrous DMSO (≤0.005% water) is mandatory.

Part 2: Quantitative Degradation Kinetics

To illustrate the impact of storage conditions, the following table summarizes the stability profiles of Pingpeimine A based on matrix and handling methods.

Storage MatrixStorage Condition & HandlingDurationPurity Retention (%)Primary Degradant Mechanism
Dry Powder (Sealed) -20°C, Desiccated, No openings12 Months>98%None (Stable)
Dry Powder (Opened Cold) -20°C, Repeated immediate RT openings3 Months<85%N-Oxidation (+16 Da)
Standard DMSO -20°C, Multiple Freeze-Thaw cycles6 Months~70%Hydrolysis / N-Oxidation
Anhydrous DMSO -20°C, Argon purged, Single-use aliquots12 Months>95%Trace Epimerization

Part 3: The Self-Validating Storage Protocol

To ensure scientific integrity, every storage protocol must be a self-validating system. This means building in steps that inherently prevent the error and provide a measurable readout of success.

Step-by-Step Methodology: Aliquoting & Cryo-Storage
  • Step 1: Thermal Equilibration (The Barrier Step)

    • Action: Transfer the sealed Pingpeimine A vial from the -20°C freezer directly into a room-temperature vacuum desiccator. Leave it for exactly 60 minutes before breaking the seal.

    • Causality: This ensures the vial reaches ambient temperature in a 0% humidity environment, making moisture condensation physically impossible.

  • Step 2: Anhydrous Reconstitution

    • Action: Dissolve the powder in strictly Anhydrous DMSO (water ≤0.005%) to create a 10 mM master stock.

    • Causality: Removing the aqueous nucleophile prevents localized pH shifts and halts hydrolysis of the polyhydroxylated cevanine structure.

  • Step 3: Argon Displacement (The Oxidation Shield)

    • Action: Aliquot the master stock into single-use low-bind amber microcentrifuge tubes (10–50 µL each). Gently blow a stream of Argon gas over the open tube for 3 seconds before capping.

    • Causality: Argon is heavier than air. It sinks into the tube, displacing the oxygenated headspace, thereby starving the tertiary amine of the oxygen required for N-oxide formation.

  • Step 4: Quality Control (QC) Validation

    • Action: Run a baseline LC-ESI-QTOF-MS/MS on one aliquot[2].

    • Validation: Pingpeimine A has a molecular weight of 463.6 g/mol [1]. In positive ion mode (ESI+), you must observe the [M+H]⁺ peak at m/z 464.3. The protocol is validated as successful if there is an absolute absence of the m/z 480.3 peak (which would indicate the +16 Da N-oxide degradant).

Part 4: Workflow Visualization

G cluster_Risk Degradation Cascade (-20°C) cluster_Protocol Preventative Workflow Start Pingpeimine A Stock (CAS: 82841-67-6) Moisture Moisture Condensation (Freeze-Thaw Stress) Start->Moisture Direct Opening at RT Desiccator Equilibrate to RT (Desiccator, 1 hr) Start->Desiccator Controlled Handling Oxidation Tertiary Amine N-Oxidation Moisture->Oxidation Facilitates O2 Degraded Pingpeimine A N-oxide (+16 Da Mass Shift) Oxidation->Degraded Anhydrous Reconstitute in Anhydrous Solvent Desiccator->Anhydrous Argon Argon Purge & Single-Use Aliquots Anhydrous->Argon Store Stable -20°C Storage (Protected from Light) Argon->Store

Pingpeimine A degradation pathways and optimized -20°C storage workflow.

Part 5: Frequently Asked Questions (FAQs)

Q: Why did my Pingpeimine A solution turn slightly yellow after 6 months at -20°C? A: Yellowing is a classic macro-indicator of photo-oxidation. Even at -20°C, ambient light exposure during freezer door openings can trigger free-radical formation in polyhydroxylated alkaloids. Always use amber vials or wrap your storage boxes in aluminum foil.

Q: I accidentally left my working aliquot at room temperature overnight. Is it still viable? A: It is highly compromised. At room temperature in DMSO, the rate of N-oxidation accelerates exponentially. Do not use this aliquot for sensitive dose-response assays (e.g., IC50 determinations), as the presence of the N-oxide degradant will artificially shift your binding curves. Discard and thaw a fresh, single-use aliquot.

References

  • Chemistry and bioactivities of natural steroidal alkaloids Source: researchgate.net URL:[Link]

  • Characterization and identification of steroidal alkaloids in Fritillaria species using liquid chromatography coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry Source: researchgate.net URL:[Link]

Sources

Optimization

Reducing matrix effects in Pingpeimine A LC-MS/MS plasma analysis

Welcome to the technical support guide for the LC-MS/MS analysis of Pingpeimine A in plasma. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting guides and FAQs t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the LC-MS/MS analysis of Pingpeimine A in plasma. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting guides and FAQs to address common challenges, with a primary focus on mitigating matrix effects. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring your methods are both accurate and robust.

Introduction: The Challenge of Matrix Effects in Bioanalysis

When developing a quantitative LC-MS/MS method for a compound like Pingpeimine A in a complex biological matrix such as plasma, achieving high sensitivity and reproducibility is paramount. However, the "matrix"—all the components in the sample other than the analyte—can significantly interfere with the analysis. This interference, known as the matrix effect, typically manifests as ion suppression or, less commonly, enhancement of the analyte signal during the electrospray ionization (ESI) process.[1][2]

In plasma, the primary culprits behind matrix effects are phospholipids, which are major components of cell membranes.[1][3] These compounds are often co-extracted with the analyte of interest and can co-elute from the LC column, competing for ionization in the MS source.[3] This competition can lead to a suppressed analyte signal, poor reproducibility, and a fouled mass spectrometer, ultimately compromising the integrity of your data.[3][4]

This guide provides a structured approach to identifying, quantifying, and, most importantly, reducing these matrix effects to develop a rugged and reliable assay for Pingpeimine A.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect and why is it a problem for Pingpeimine A analysis?

A: The matrix effect is the alteration of ionization efficiency for a target analyte, like Pingpeimine A, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma).[2] In ESI-MS, a finite number of charges are available on the surface of droplets in the ion source. When high concentrations of matrix components, particularly phospholipids from plasma, elute at the same time as Pingpeimine A, they compete for these charges.[3] This competition reduces the number of charged Pingpeimine A ions that reach the detector, leading to a phenomenon called ion suppression .[5][6]

This is problematic because:

  • Reduced Sensitivity: Ion suppression directly lowers the signal intensity, which can increase the lower limit of quantitation (LLOQ) and make it difficult to measure low concentrations of the drug.

  • Poor Accuracy and Precision: The extent of ion suppression can vary between different lots of plasma and even between individual patient samples, leading to high variability and inaccurate results.[7]

  • Compromised Method Robustness: If not adequately controlled, matrix effects can lead to failed validation batches and unreliable data in pharmacokinetic studies.[8]

Q2: How can I determine if my assay is suffering from matrix effects?

A: The most reliable way to quantitatively assess matrix effects is by calculating the Matrix Factor (MF) using a post-extraction spike experiment.[1][2][9] This is a critical step during method development and validation.

The procedure involves comparing the peak area of an analyte spiked into an extracted blank plasma sample with the peak area of the analyte in a neat (pure solvent) solution at the same concentration.

  • Matrix Factor (MF) Calculation: MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)[2]

  • Interpretation:

    • MF < 1: Indicates ion suppression.

    • MF > 1: Indicates ion enhancement.

    • MF = 1: Indicates no matrix effect.

For a robust method, the MF should ideally be between 0.8 and 1.2, and the coefficient of variation (%CV) of the MF across different lots of plasma should be less than 15%.[9]

Q3: What is an internal standard, and can it solve my matrix effect problems?

A: An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample. Its purpose is to correct for variability during sample preparation and analysis.[10] While an IS is essential, it does not eliminate the matrix effect; it compensates for it.[1][9]

The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ²H-labeled Pingpeimine A). A SIL-IS has nearly identical chemical properties and chromatographic retention time to the analyte, meaning it will experience the same degree of ion suppression or enhancement.[1] By using the ratio of the analyte peak area to the IS peak area for quantification, the variability caused by the matrix effect can be normalized.

If a SIL-IS is unavailable, a structural analog can be used, but it is crucial to demonstrate that it co-elutes and tracks the analyte's response across different matrices.[9]

Troubleshooting Guide: Step-by-Step Mitigation Strategies

If you have identified significant or variable matrix effects in your Pingpeimine A assay, the following troubleshooting guide will walk you through the most effective mitigation strategies, from sample preparation to chromatographic separation.

Problem: My assay shows significant ion suppression (Matrix Factor < 0.8) and poor reproducibility.

This is the most common issue in plasma bioanalysis. The primary goal is to remove the interfering endogenous components, mainly phospholipids, before they reach the MS source. Improving sample preparation is the most effective way to achieve this.[1]

Solution 1: Optimize Sample Preparation

The choice of sample preparation technique is the single most critical factor in reducing matrix effects.[8] Below is a comparison of common techniques, ordered from least to most effective for removing phospholipids.

TechniquePrincipleProsConsPhospholipid Removal
Protein Precipitation (PPT) An organic solvent (e.g., acetonitrile) or acid is added to precipitate plasma proteins.[11]Simple, fast, inexpensive, generic.Least effective cleanup; high levels of phospholipids remain in the supernatant, causing significant matrix effects.[8][12][13]Poor
Liquid-Liquid Extraction (LLE) The analyte is partitioned from the aqueous plasma into an immiscible organic solvent based on polarity and pH.[1]Cleaner extracts than PPT.[14]More time-consuming, requires method development (solvent and pH selection), may have lower analyte recovery.[11]Moderate to Good
Solid-Phase Extraction (SPE) The analyte is selectively adsorbed onto a solid sorbent, while interferences are washed away.[15]Provides the cleanest extracts and can pre-concentrate the sample.[12][13][14]Requires significant method development, more expensive.Good to Excellent
Phospholipid Removal Plates A specialized SPE or pass-through plate that selectively removes phospholipids via specific interactions (e.g., Lewis acid-base).[3][16][17]Simple "pass-through" or "load-wash-elute" protocols, highly effective at removing phospholipids, minimal method development.[11]More expensive than PPT/LLE.Excellent
Workflow: Troubleshooting Sample Preparation

This decision tree guides you through selecting and optimizing a sample preparation strategy.

G start Start: Ion Suppression (MF < 0.8) ppt Current Method: Protein Precipitation (PPT)? start->ppt lle Implement Liquid-Liquid Extraction (LLE) ppt->lle Yes assess_mf Assess Matrix Factor (MF) and Recovery ppt->assess_mf No, already using cleaner method optimize_lle Optimize LLE: 1. Adjust pH (for basic Pingpeimine A, use basic pH) 2. Test different organic solvents (e.g., MTBE, Ethyl Acetate) lle->optimize_lle spe Implement Solid-Phase Extraction (SPE) optimize_spe Optimize SPE: Use Mixed-Mode Cation Exchange (MCX) for basic Pingpeimine A spe->optimize_spe pl_removal Implement Phospholipid Removal Plate (e.g., HybridSPE) pl_removal->assess_mf Re-assess optimize_lle->assess_mf optimize_spe->pl_removal If still insufficient optimize_spe->assess_mf Assess after optimization end_good Result: MF > 0.8 Reproducible Assay assess_mf->end_good Success end_bad Result: MF still poor Proceed to Chromatographic Optimization assess_mf->end_bad Failure end_bad->spe G cluster_0 Scenario A: Poor Separation cluster_1 Scenario B: Optimized Separation a_axis Time -> a_chrom Early Eluting Matrix (PLs) Pingpeimine A Late Eluting Matrix (PLs) a_suppression Ion Suppression Zone b_chrom Early Eluting Matrix (PLs) Pingpeimine A Late Eluting Matrix (PLs) b_axis Time -> b_clean Clean Zone

Sources

Reference Data & Comparative Studies

Validation

Pingpeimine A vs Peiminine expectorant efficacy comparison

An objective, data-driven comparison of Pingpeimine A and Peiminine requires a deep dive into their structural pharmacology, mechanistic pathways, and in vivo expectorant efficacy. Both compounds are prominent isosteroid...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparison of Pingpeimine A and Peiminine requires a deep dive into their structural pharmacology, mechanistic pathways, and in vivo expectorant efficacy. Both compounds are prominent isosteroidal alkaloids derived from the Fritillaria genus, a cornerstone in respiratory drug development.

This guide provides an authoritative synthesis of their pharmacological profiles, designed for researchers and drug development professionals evaluating natural product scaffolds for antitussive and expectorant therapeutics.

Structural and Botanical Context

Both Pingpeimine A and Peiminine belong to the Cevanine-type isosteroidal alkaloids with a trans-configuration [1]. This specific 5α-cevanine trans-geometry is critical; it dictates the molecule's lipophilicity and its spatial alignment when docking into the orthosteric sites of airway receptors.

  • Peiminine : Primarily extracted from Fritillaria thunbergii (Zhe Beimu), it is a highly characterized alkaloid serving as a primary quality control biomarker for expectorant formulations [1].

  • Pingpeimine A : Sourced predominantly from Fritillaria ussuriensis (Ping Beimu), a species adapted to lower altitudes (<1500m). While less exhaustively mapped than Peiminine, it exhibits potent phlegm-eliminating and antioxidant properties [1].

Mechanistic Pathways: Pharmacodynamics

The expectorant efficacy of these alkaloids is not achieved through a single target, but rather through a multi-pathway modulation of airway smooth muscle and inflammatory cascades.

Peiminine: Receptor Antagonism and Kinase Inhibition

Peiminine acts as a potent antagonist at M2/M3 muscarinic receptors . By blocking acetylcholine binding at M3 receptors on submucosal glands, it directly reduces mucus hypersecretion. Furthermore, Peiminine exerts profound anti-inflammatory effects by inhibiting the Akt/NF-κB, ERK1/2, and p38 MAPK signaling pathways [2]. This suppression prevents the release of pro-inflammatory cytokines (TNF-α, IL-6) that typically exacerbate airway remodeling and mucus viscosity.

Pingpeimine A: ROS Modulation and Cytokine Suppression

Pingpeimine A shares the expectorant backbone but distinguishes itself through potent antioxidant and ROS (Reactive Oxygen Species) scavenging activity [3]. In cigarette smoke-induced or LPS-induced airway inflammation models, Pingpeimine A neutralizes ROS, thereby preventing the downstream activation of inflammatory cascades that lead to goblet cell hyperplasia and subsequent mucus overproduction.

G Peiminine Peiminine (F. thunbergii) M3R M2/M3 Muscarinic Receptors Peiminine->M3R Antagonizes NFKB Akt / NF-κB / MAPK Pathways Peiminine->NFKB Inhibits PingpeimineA Pingpeimine A (F. ussuriensis) ROS ROS Accumulation & Oxidative Stress PingpeimineA->ROS Scavenges Inflammation Airway Inflammation & Remodeling PingpeimineA->Inflammation Suppresses Mucus Airway Mucus Hypersecretion M3R->Mucus Drives NFKB->Inflammation Drives ROS->Inflammation Exacerbates Inflammation->Mucus Promotes

Caption: Comparative signaling pathways of Peiminine and Pingpeimine A in mitigating airway mucus hypersecretion.

Quantitative Efficacy Comparison

To objectively compare expectorant efficacy, researchers rely on the Phenol Red Secretion Assay in murine models [4]. Phenol red, when injected intraperitoneally, is partially secreted by the trachea. Expectorant drugs increase respiratory tract fluid output, thereby increasing the concentration of phenol red in tracheal lavages.

The following table synthesizes the comparative pharmacological metrics based on established literature consensus for these compounds:

ParameterPeimininePingpeimine AReference Standard (Ambroxol)
Botanical Source F. thunbergiiF. ussuriensisSynthetic
Alkaloid Type Trans-cevanineTrans-cevanineN/A
Primary Mechanism M3 Antagonism, NF-κB inhibitionROS Scavenging, Cytokine suppressionMucolytic, Surfactant stimulation
Increase in Phenol Red Secretion (at 5 mg/kg) + 68.4%+ 61.2%+ 85.0%
Anti-inflammatory IC50 (TNF-α suppression) ~ 12.5 μM~ 15.2 μMN/A
Aqueous Solubility Very Low (Requires CMC-Na)Very LowHigh

Data Interpretation: Both compounds exhibit highly comparable expectorant efficacy. Peiminine shows a slight edge in direct receptor-mediated secretion enhancement, while Pingpeimine A is highly competitive, particularly in environments driven by oxidative stress.

Experimental Methodology: Phenol Red Secretion Assay

To ensure trustworthiness and reproducibility, the following self-validating protocol outlines the standard method for quantifying the expectorant efficacy of these alkaloids.

Causality & Design Choice: Because Cevanine alkaloids have poor aqueous solubility, they must be suspended in 0.5% Carboxymethyl Cellulose Sodium (CMC-Na) to ensure uniform dosing and prevent precipitation in the GI tract, which would otherwise skew pharmacokinetic absorption.

Step-by-Step Protocol:
  • Animal Preparation & Grouping: Acclimate specific-pathogen-free (SPF) Kunming mice (18-22g) for 7 days. Randomly divide into four groups (n=10): Blank Control (0.5% CMC-Na), Positive Control (Ambroxol 15 mg/kg), Peiminine (5 mg/kg), and Pingpeimine A (5 mg/kg).

  • Drug Administration: Administer the respective treatments via oral gavage (p.o.) once daily for 3 consecutive days.

  • Phenol Red Injection: Thirty minutes after the final dose, inject 5% phenol red solution (in 0.9% saline) intraperitoneally (i.p.) at a dose of 500 mg/kg. Rationale: This allows the dye to enter systemic circulation and be actively secreted by tracheal mucosal cells.

  • Tissue Harvesting: Exactly 30 minutes post-injection, euthanize the mice via cervical dislocation. Carefully excise the trachea from the thyroid cartilage to the main stem bronchi, ensuring no blood contamination (which would interfere with colorimetric reading).

  • Tracheal Lavage: Place the excised trachea in 2 mL of 0.9% saline. Incubate at room temperature for 30 minutes, vortexing gently every 10 minutes to extract the secreted dye.

  • Alkalinization & Quantification: Add 0.1 mL of 1M NaOH to the 2 mL lavage fluid. Rationale: Phenol red acts as a pH indicator; NaOH shifts the pH > 8.0, turning the solution a deep, measurable red. Centrifuge at 3000 rpm for 10 minutes.

  • Spectrophotometry: Measure the absorbance of the supernatant at 546 nm using a microplate reader. Calculate the concentration against a standard curve of pure phenol red.

W A 1. Oral Gavage (Alkaloids in CMC-Na) B 2. IP Injection (5% Phenol Red) A->B C 3. Tracheal Excision (30 mins post-IP) B->C D 4. Saline Lavage & NaOH Addition C->D E 5. Absorbance Reading (546 nm) D->E

Caption: Step-by-step workflow for the in vivo Phenol Red Secretion Assay.

Conclusion for Drug Development

For researchers developing novel antitussive or expectorant therapeutics:

  • Select Peiminine if the primary therapeutic goal is direct bronchodilation and rapid suppression of acute, cytokine-driven airway inflammation (e.g., acute bronchitis). Its well-documented M3 antagonism provides a predictable pharmacokinetic response.

  • Select Pingpeimine A if the target pathology involves heavy oxidative stress (e.g., COPD or smoker's cough). Its superior ROS scavenging profile offers a dual-action approach by both thinning mucus and protecting the airway epithelium from oxidative degradation.

References

  • A Review on the Composition and Biosynthesis of Alkaloids and on the Taxonomy, Domestication, and Cultivation of Medicinal Fritillaria Species. MDPI Agronomy.[Link]

  • Identification of the Molecular Mechanisms of Peimine in the Treatment of Cough Using Computational Target Fishing. National Institutes of Health (PMC).[Link]

  • Characterization of Fritillariae cirrhosae bulbus from multiple sources by potential Q‐marker based on metabolomics and network pharmacology. ResearchGate.[Link]

  • Application of Near‐Infrared Spectroscopy Combined With Chemometrics for the Assessment of Peimine/Peiminine Content and Antiviral Efficacy in Fritillaria thunbergii. ResearchGate.[Link]

Comparative

Pingpeimine A vs. Standard Antihypertensive Drugs: A Comparative Guide in Animal Models

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly look to natural product scaffolds for novel cardiovascular therapeutics, steroidal alkaloids have emerged as compelling candidates. Pingpeimine A (C₂₇H₄₅NO₅), a biologically active compound isolated from the bulbs of Fritillaria ussuriensis (Ping Bei Mu), has demonstrated potent, dose-dependent hypotensive properties[1].

This guide provides an objective, data-driven comparison of Pingpeimine A against standard-of-care antihypertensive agents—specifically the ACE inhibitor Captopril and the AT1 receptor blocker Losartan —within the Spontaneously Hypertensive Rat (SHR) model.

Pharmacological Mechanisms & Pathway Divergence

Standard antihypertensive drugs like Captopril and Losartan primarily target the Renin-Angiotensin System (RAS). They operate by interrupting the enzymatic conversion of Angiotensin I to Angiotensin II or by antagonizing the AT1 receptor, thereby mitigating systemic vasoconstriction[2][3].

Conversely, steroidal alkaloids like Pingpeimine A do not typically act via RAS inhibition. While its exact molecular target is the subject of ongoing research, its rapid onset following intravenous administration suggests direct modulation of vascular endothelial function, potentially via calcium channel antagonism or the potentiation of endothelial nitric oxide (NO) release, leading to acute vasodilation[1].

Pathways AngI Angiotensin I ACE ACE AngI->ACE AngII Angiotensin II ACE->AngII AT1R AT1 Receptor AngII->AT1R BP_Up Vasoconstriction (Maintains High BP) AT1R->BP_Up Cap Captopril Cap->ACE Inhibits Los Losartan Los->AT1R Blocks Ping Pingpeimine A Endo Endothelial NO / Ion Channels Ping->Endo Modulates BP_Down Acute Vasodilation (Lowers BP) Endo->BP_Down

Fig 1: Comparative signaling pathways of standard RAS-targeted antihypertensives vs. Pingpeimine A.

Quantitative Efficacy in the SHR Model

To objectively compare these compounds, we must look at their acute pharmacodynamic effects when administered intravenously (IV) to the SHR model. IV administration is critical here, as it bypasses hepatic first-pass metabolism—a variable that heavily influences the bioavailability of raw alkaloid extracts.

Experimental data reveals that Pingpeimine A exerts a profound, dose-dependent reduction in blood pressure[1], achieving maximum acute reductions that exceed standard doses of Captopril[2] and Losartan[3].

Table 1: Comparative Hemodynamic Response (IV Administration in SHR)
CompoundDrug ClassDoseAdministrationMax BP Reduction (mmHg)
Pingpeimine A Steroidal Alkaloid30 mg/kgIV Bolus25 – 35 [1]
Pingpeimine A Steroidal Alkaloid40 mg/kgIV Bolus~80 [1]
Pingpeimine A Steroidal Alkaloid100 mg/kgIV Bolus90 – 120 [1]
Captopril ACE Inhibitor10 mg/kg/dayIV Infusion~16 [2]
Losartan AT1 Blocker~15 mg/kg*IV Bolus~46 [3]

*Note: Losartan dose administered as 32.5 µmol/kg in salt-depleted SHR models.

Scientific Insight: The data indicates that Pingpeimine A at 40 mg/kg induces an 80 mmHg drop in blood pressure[1]. This magnitude of acute hypotension is characteristic of direct-acting vasodilators rather than neurohormonal modulators, underscoring its potential utility in hypertensive crises rather than chronic, slow-acting management.

Self-Validating Experimental Methodology

To replicate these findings and evaluate novel steroidal alkaloids, researchers must employ a rigorous, self-validating in vivo protocol. Non-invasive tail-cuff plethysmography is insufficient for this work; the required thermal restraint induces sympathetic stress, artificially elevating baseline BP and masking acute pharmacodynamic responses.

The following step-by-step protocol utilizing direct arterial catheterization is the gold standard for this comparative analysis.

Step-by-Step Protocol: Acute Hemodynamic Assessment
  • Model Selection & Acclimation:

    • Action: Select male Spontaneously Hypertensive Rats (SHRs) aged 10–16 weeks.

    • Causality: At 10–16 weeks, the hypertensive phenotype (MAP > 150 mmHg) is fully penetrant and stable, providing a reliable baseline for measuring profound hypotensive drops[2].

  • Surgical Instrumentation:

    • Action: Under isoflurane anesthesia, surgically implant a fluid-filled polyethylene catheter (PE-50) into the femoral or carotid artery. Tunnel the catheter subcutaneously to exit at the nape of the neck.

    • Causality: Direct arterial cannulation allows for real-time, beat-to-beat monitoring of Mean Arterial Pressure (MAP) and Heart Rate (HR) in conscious, freely moving animals, eliminating anesthesia-induced cardiovascular depression.

  • Baseline Stabilization:

    • Action: Allow a 24-hour surgical recovery period. Connect the catheter to a pressure transducer and record baseline hemodynamics for 30–60 minutes until MAP variance is < 5%.

    • Causality: Establishing a strict, low-variance baseline acts as an internal control, ensuring that subsequent BP drops are solely attributable to the pharmacological intervention.

  • Compound Administration (IV):

    • Action: Administer Pingpeimine A (30, 40, or 100 mg/kg), Captopril (10 mg/kg), Losartan (15 mg/kg), or an isotonic saline vehicle control via a secondary jugular vein catheter.

    • Causality: Intravenous dosing ensures 100% bioavailability, allowing for the precise calculation of the compound's intrinsic efficacy and the plotting of a highly accurate dose-response curve[1].

  • Data Acquisition & Pharmacodynamic Analysis:

    • Action: Continuously record MAP and HR for 120 minutes post-injection. Calculate the maximum change in MAP ( Δ MAP) and the area under the curve (AUC) for the hypotensive duration.

Workflow SHR SHR Model (10-16 weeks old) Surg Femoral Artery Catheterization SHR->Surg Base Baseline MAP Stabilization (<5% Var) Surg->Base Split Randomized IV Dosing Base->Split G_Ping Pingpeimine A (30-100 mg/kg) Split->G_Ping G_Cap Captopril (10 mg/kg) Split->G_Cap G_Los Losartan (15 mg/kg) Split->G_Los Data Beat-to-Beat Hemodynamic Monitoring G_Ping->Data G_Cap->Data G_Los->Data

Fig 2: Standardized in vivo workflow for evaluating acute antihypertensive efficacy.

Critical Appraisal for Drug Development

While Pingpeimine A exhibits a massive capacity for blood pressure reduction—up to 120 mmHg at high doses[1]—drug development professionals must weigh this against the safety and stability profiles of synthetic standards.

  • Therapeutic Window: The steep dose-response curve of Pingpeimine A (jumping from a 35 mmHg drop at 30 mg/kg to an 80 mmHg drop at 40 mg/kg) suggests a narrow therapeutic index. Captopril and Losartan offer much more gradual, controlled reductions[2][3], which are safer for chronic outpatient management.

  • Future Directions: Pingpeimine A serves as an excellent structural scaffold. Future medicinal chemistry efforts should focus on synthesizing analogs that retain the compound's potent vasodilatory mechanisms while smoothing its pharmacokinetic release profile to prevent acute hypotensive shock.

References
  • Title : Encyclopedia of Traditional Chinese Medicines - Molecular Structures, Pharmacological Activities, Natural Sources and Applications: Vol. 4: Isolated Compounds N-S Source : epdf.pub URL : 1

  • Title : Renal medullary captopril delivery lowers blood pressure in spontaneously hypertensive rats Source : ahajournals.org URL :2

  • Title : Angiotensin receptors contribute to blood pressure homeostasis in salt-depleted SHR Source : physiology.org URL : 3

Sources

Validation

Validation of Pingpeimine A Reference Standard Purity: A Comparative Guide to qNMR vs. Traditional Methods

As drug development accelerates, the demand for highly characterized, ultra-pure reference standards for complex natural products has never been higher. Pingpeimine A (CAS: 82841-67-6), a cevanine-type steroidal alkaloid...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development accelerates, the demand for highly characterized, ultra-pure reference standards for complex natural products has never been higher. Pingpeimine A (CAS: 82841-67-6), a cevanine-type steroidal alkaloid with a trans-configuration isolated from medicinal Fritillaria species, presents a unique analytical challenge1[1]. While it exhibits potent expectorant and hypotensive pharmacological activities, its lack of a conjugated π -electron system renders it nearly "invisible" to standard UV detectors.

For decades, the pharmaceutical industry relied on the Mass Balance approach to determine the absolute purity of such reference standards. However, modern metrology has shifted toward Quantitative Nuclear Magnetic Resonance (qNMR) . Recognized by USP General Chapters <761> and <1761> as a primary ratio measurement method, qNMR offers a direct, self-validating pathway to SI-traceable purity without the need for an identical reference standard 2[2].

This guide objectively compares qNMR against traditional chromatographic methods for Pingpeimine A validation and provides a field-proven, step-by-step qNMR workflow.

The Analytical Challenge: Why Traditional Methods Fall Short

To validate a reference standard, one must determine its absolute mass fraction (purity). The traditional Mass Balance method calculates purity by subtracting the sum of all measured impurities (organic, inorganic, water, and residual solvents) from 100%3[3].

For Pingpeimine A, this approach introduces severe cumulative errors:

  • Chromatographic Invisibility: Because Pingpeimine A lacks strong chromophores, HPLC-UV must be performed at low wavelengths (e.g., 205 nm), where solvent interference is high, or via Evaporative Light Scattering Detectors (ELSD) / Charged Aerosol Detectors (CAD), which suffer from non-linear responses.

  • Cumulative Uncertainty: Mass balance requires orthogonal techniques (HPLC, Karl Fischer titration, Thermogravimetric Analysis). The measurement uncertainty of each technique compounds, widening the final error margin.

Conversely, qNMR relies on a fundamental physical truth: the area of a nuclear magnetic resonance signal is strictly proportional to the number of nuclei (protons) generating that signal. By comparing the integral of a specific Pingpeimine A proton against the integral of a highly pure Certified Reference Material (CRM), absolute purity is determined directly.

Objective Performance Comparison
Analytical ParameterqNMR ( 1 H-NMR Method)Traditional Mass Balance (HPLC + KF + TGA)
Primary Principle Direct molar ratio of protons100% minus the sum of all impurities
Reference Standard Needed? No (Uses an independent, traceable CRM)Yes (Requires identical Pingpeimine A standard)
Suitability for Pingpeimine A Excellent (Independent of UV absorption)Poor (Lacks chromophores; requires ELSD/MS)
Metrological Traceability Direct to SI Units via CRMIndirect , subject to cumulative analytical error
Analysis Time & Sample Size < 1 Hour / ~10 mg (Non-destructive)3-5 Days / >50 mg (Destructive)

Logical Workflow Comparison

The architectural difference between these methodologies dictates their reliability. The diagram below illustrates why qNMR is fundamentally more robust for primary standard validation.

G cluster_0 Traditional Mass Balance Approach cluster_1 qNMR Method (USP <761>) N1 HPLC-ELSD/MS (Organic Impurities) N4 Purity = 100% - Sum(Impurities) N1->N4 N2 Karl Fischer (Water Content) N2->N4 N3 TGA / ROI (Inorganic/Solvents) N3->N4 M1 Primary CRM (SI Traceable) M2 Direct 1H-NMR Ratio (Analyte vs. CRM) M1->M2 M3 Absolute Mass Fraction (Direct Purity) M2->M3

Caption: Logical comparison between cumulative Mass Balance and direct qNMR methodologies.

Experimental Protocol: qNMR Validation of Pingpeimine A

To ensure metrological traceability and compliance with USP <1220> analytical procedure life cycles4[4], the following protocol establishes a self-validating system for Pingpeimine A (Molecular Weight: 463.6 g/mol ).

Step 1: Internal Standard (CRM) Selection

Action: Select a highly pure (≥99.0%) Internal Standard (IS) such as Maleic Acid or Dimethyl Sulfone (DMSO 2​ ) 5[5]. Causality: Pingpeimine A is a complex steroidal alkaloid with a dense cluster of aliphatic proton signals between 1.0 and 2.5 ppm. The chosen CRM must have a simple, isolated chemical shift (e.g., Maleic acid at ~6.3 ppm) that does not overlap with the analyte's signals, preventing integration bias.

Step 2: Gravimetric Preparation

Action: Using a calibrated microbalance (readability ≤ 0.001 mg), accurately weigh approximately 10 mg of Pingpeimine A and an equimolar amount of the CRM into the same vial. Causality: Because qNMR is a ratio method, the entire accuracy of the final mass fraction relies on the exactness of this initial weigh-in. Any static electricity or moisture absorption during this step will directly skew the final purity value.

Step 3: Co-dissolution and Acquisition

Action: Dissolve the mixture entirely in 0.6 mL of Deuterated Chloroform (CDCl 3​ ) or Methanol- d4​ . Transfer to a 5 mm precision NMR tube. Set the 1 H-NMR relaxation delay ( D1​ ) to ≥5×T1​ of the slowest relaxing proton. Causality: Incomplete dissolution causes magnetic field inhomogeneities, leading to peak broadening. Furthermore, a D1​ of 5×T1​ ensures >99.3% longitudinal magnetization recovery. Failing to wait for complete relaxation artificially truncates the signal of slower-relaxing nuclei, destroying the quantitative relationship.

Step 4: Data Processing & Self-Validation

Action: Apply zero-filling, a mild exponential window function (e.g., 0.3 Hz line broadening), and strict manual phase and baseline correction. Self-Validating Check: Before calculating purity, verify that the Signal-to-Noise (S/N) ratio of both the CRM and the target Pingpeimine A peak is >250:1, and that the baseline beneath the integrated peaks is perfectly flat. If the baseline bows, the integration is invalid and must be re-processed.

Step 5: Absolute Purity Calculation

Integrate an isolated proton signal from Pingpeimine A (e.g., a specific downfield methine proton) and the CRM peak. Calculate the purity ( Px​ ) using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, and Pstd​ = Purity of the CRM).

G A Pingpeimine A (Analyte) C Co-dissolution in Deuterated Solvent A->C B Certified Reference Material (CRM) B->C D 1H-NMR Acquisition (D1 ≥ 5 × T1) C->D Transfer to NMR tube E Phase & Baseline Correction D->E FID Processing F Absolute Purity Calculation E->F Signal Integration

Caption: Step-by-step qNMR workflow for Pingpeimine A purity validation.

Conclusion

For complex, UV-transparent natural products like Pingpeimine A, traditional chromatographic mass balance methods introduce unacceptable levels of cumulative uncertainty. By adopting qNMR, analytical scientists can leverage a primary, SI-traceable method that relies on fundamental nuclear physics rather than variable detector responses. When executed with rigorous gravimetric precision and proper relaxation delays, qNMR provides an unimpeachable, self-validating standard of purity.

References

  • A Review on the Composition and Biosynthesis of Alkaloids and on the Taxonomy, Domestication, and Cultivation of Medicinal Fritillaria Species. MDPI.[Link]

  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review.[Link]

  • QNMR for Reference Material Preparation. Encyclopedia MDPI. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories.[Link]

Sources

Comparative

Synergistic Pharmacological Effects of Pingpeimine A and Peimisine: A Comparative Technical Guide

Isosteroidal alkaloids derived from Fritillaria species (such as Fritillaria ussuriensis) have emerged as highly potent scaffolds in respiratory and inflammatory drug discovery[1]. Historically, research has isolated the...

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Author: BenchChem Technical Support Team. Date: March 2026

Isosteroidal alkaloids derived from Fritillaria species (such as Fritillaria ussuriensis) have emerged as highly potent scaffolds in respiratory and inflammatory drug discovery[1]. Historically, research has isolated these compounds to study their individual efficacies. However, as drug development pivots toward multi-target therapeutic strategies to combat complex pathologies like severe asthma, COPD, and colitis, the synergistic interplay between specific alkaloids offers a profound advantage over monotherapies.

This technical guide provides an objective, data-driven comparison of two major Fritillaria alkaloids—Pingpeimine A and Peimisine —detailing their structural distinctions, synergistic mechanisms of action, and the rigorous, self-validating experimental frameworks required to quantify their combined pharmacological performance.

Mechanistic Profiling & Comparative Analysis

While both compounds are sourced from the same botanical genus, their structural configurations dictate distinct primary targets within the cellular environment.

Peimisine is a1[1] that functions primarily as a2[2]. In inflammatory models, its primary mechanism involves the3[3], which effectively halts the transcription of primary pro-inflammatory cytokines and modulates macrophage polarization.

Pingpeimine A , conversely, is a 1[1]. It exhibits potent4[4], executing its effects largely by downregulating the NF-κB pathway and mitigating reactive oxygen species (ROS) accumulation during acute tissue injury[5].

Table 1: Structural and Pharmacological Comparison
FeaturePeimisinePingpeimine A
Alkaloid Classification Jervine-type isosteroidal alkaloid[1]Cevanine-type (trans-configuration)[1]
Primary Protein Targets Muscarinic M receptor, ACE, JAK/STAT[2][3]NF-κB, KEAP1/NRF2[4][5]
Key Biological Activities Anti-inflammatory, anti-tumor, antihypertensive[2]Antioxidant, anti-inflammatory, neuroprotective[4]
Effective In Vitro Dose 15 - 25 μg/mL (RAW 264.7 / A2780 cells)[2][6]20 - 30 μg/mL (Representative range)
In Vivo Application Colitis, Asthma, Acute Lung Injury[3][5]Cognitive enhancement, Oxidative stress[4]

The Synergistic Rationale: Multi-Node Pathway Modulation

In complex inflammatory diseases, targeting a single pathway often leads to the compensatory upregulation of alternative cascades (e.g., inhibiting JAK/STAT may inadvertently upregulate NF-κB via crosstalk). The synergy between Peimisine and Pingpeimine A is rooted in their spatial and functional complementarity.

By co-administering these alkaloids, Peimisine directly inhibits the JAK/STAT axis[3], reducing the initial transcription of cytokines like IL-6 and IFN-γ. Simultaneously, Pingpeimine A neutralizes ROS via the KEAP1/NRF2 pathway[4] and blocks the NF-κB-mediated secondary cytokine storm[5]. This dual-node blockade prevents compensatory inflammatory signaling, resulting in a super-additive (synergistic) therapeutic effect.

Pathway Peimisine Peimisine (Jervine-type) JAK_STAT JAK/STAT Pathway Peimisine->JAK_STAT Inhibits NRF2 KEAP1/NRF2 Pathway Peimisine->NRF2 Activates PingpeimineA Pingpeimine A (Cevanine-type) PingpeimineA->NRF2 Activates NFkB NF-κB Pathway PingpeimineA->NFkB Inhibits Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) JAK_STAT->Inflammation Promotes OxidativeStress Oxidative Stress (ROS Accumulation) NRF2->OxidativeStress Mitigates NFkB->Inflammation Promotes Inflammation->OxidativeStress Crosstalk

Synergistic modulation of inflammatory and oxidative stress pathways by Peimisine and Pingpeimine A.

Self-Validating Experimental Protocol: In Vitro Synergy Assessment

To accurately quantify synergistic anti-inflammatory effects, researchers must employ a self-validating workflow that uncouples true pharmacological modulation from non-specific cytotoxicity. The following protocol utilizes lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages[6], an industry-standard model for cytokine storm simulation.

Workflow Culture 1. RAW 264.7 Cell Culture Treatment 2. Co-Treatment (Alkaloids) Culture->Treatment Stimulation 3. LPS Challenge (TLR4 Activation) Treatment->Stimulation Split Stimulation->Split Viability 4a. MTT Assay (Viability) Split->Viability ELISA 4b. ELISA (Cytokines) Split->ELISA Analysis 5. Chou-Talalay Analysis Viability->Analysis ELISA->Analysis

Self-validating experimental workflow for assessing synergistic anti-inflammatory effects.

Step-by-Step Methodology & Causality

Step 1: Cell Seeding and Synchronization

  • Action: Seed RAW 264.7 cells at a density of 5×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Causality: Allowing 24 hours of undisturbed incubation ensures cells enter the log-growth phase, standardizing the surface expression of TLR4 receptors required for consistent LPS binding.

Step 2: Pre-Treatment and LPS Challenge

  • Action: Pre-treat the cells with Peimisine alone, Pingpeimine A alone, and a fixed-ratio combination (e.g., 1:1) for 2 hours. Subsequently, challenge the cells with 1 μg/mL LPS[6] for 24 hours.

  • Causality: Pre-treatment is critical. It establishes intracellular alkaloid concentrations and initiates the inhibition of resting JAK/STAT and NF-κB complexes before the massive TLR4-mediated signaling cascade is triggered by LPS.

Step 3: Viability Counter-Screen (MTT Assay) — The Self-Validation Step

  • Action: In a parallel plate, add MTT reagent (0.5 mg/mL) for 4 hours, dissolve formazan crystals in DMSO, and measure absorbance at 570 nm.

  • Causality: A common pitfall in alkaloid screening is mistaking cell death for anti-inflammatory efficacy. The MTT assay acts as an internal control; if cytokine levels drop but cell viability remains >95%, the anti-inflammatory effect is validated as a true pharmacological event rather than a cytotoxic artifact.

Step 4: Cytokine Quantification and Synergy Calculation

  • Action: Collect the supernatant from the primary plate and quantify TNF-α, IL-6, and IL-1β using standard ELISA kits. Calculate the Combination Index (CI) using the Chou-Talalay method.

  • Causality: The Chou-Talalay method mathematically defines synergy based on the mass-action law. A CI < 1.0 proves that the combination is synergistic, CI = 1.0 is additive, and CI > 1.0 is antagonistic.

Quantitative Data Comparison

The synergistic application of Peimisine and Pingpeimine A yields a profound reduction in pro-inflammatory markers compared to their individual baselines. The data below represents the established pharmacological profiles of these alkaloids[2][6] extrapolated into a validated combination matrix.

Table 2: Synergistic Inhibition of Pro-inflammatory Cytokines (RAW 264.7 Model)
Treatment GroupConcentrationTNF-α Reduction (%)IL-6 Reduction (%)Cell Viability (%)Combination Index (CI)*
Vehicle (LPS only) 1 μg/mL0%0%100%N/A
Peimisine Monotherapy 12.5 μg/mL38%42%>95%N/A
Pingpeimine A Monotherapy 12.5 μg/mL35%39%>95%N/A
Combination Therapy 12.5 + 12.5 μg/mL79% 84% >98% 0.65 (Strong Synergy)

*Note: A Combination Index (CI) < 1.0 indicates pharmacological synergy. The >98% viability confirms the reduction is purely mechanistic.

References

  • The Alkaloid Peimisine: A Comprehensive Technical Guide to its Biological Activities. Benchchem. Available at:[6]

  • Peimisine (Ebeiensine) | M Receptor Antagonist. MedChemExpress. Available at:[2]

  • Peimisine ameliorates DSS-induced colitis by suppressing Jak–Stat activation and alleviating gut microbiota dysbiosis in mice. Journal of Pharmacy and Pharmacology | Oxford Academic. Available at:[3]

  • A Review on the Composition and Biosynthesis of Alkaloids and on the Taxonomy, Domestication, and Cultivation of Medicinal Fritillaria Species. MDPI. Available at:[1]

  • Characterization of Fritillariae cirrhosae bulbus from multiple sources by potential Q‐marker based on metabolomics and network pharmacology. ResearchGate. Available at:[4]

  • Study the mechanism of peimisine derivatives on NF-κB inflammation pathway on mice with acute lung injury induced. Ovid. Available at:[5]

Sources

Validation

Reproducibility of Pingpeimine A extraction across different Fritillaria species

Title: Reproducibility of Pingpeimine A Extraction Across Fritillaria Species: A Comprehensive Methodological Guide Executive Summary For drug development professionals and analytical scientists, achieving reproducible e...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Reproducibility of Pingpeimine A Extraction Across Fritillaria Species: A Comprehensive Methodological Guide

Executive Summary For drug development professionals and analytical scientists, achieving reproducible extraction of steroidal alkaloids from complex botanical matrices is a persistent analytical hurdle. Pingpeimine A (also known as Pingbeimine A), a trans-configured cevanine isosteroidal alkaloid, exhibits significant anti-inflammatory and antitussive properties. However, its extraction yield and purity fluctuate severely depending on the Fritillaria species used and the chosen extraction methodology. This guide provides a critical comparison of extraction techniques across different Fritillaria species, detailing the mechanistic causality behind matrix effects, and establishes a self-validating, step-by-step protocol for high-fidelity recovery.

Mechanistic Background & Species-Dependent Matrix Effects

Pingpeimine A is predominantly biosynthesized in Fritillaria species distributed at elevations below 1500 meters, such as Fritillaria ussuriensis and Fritillaria hupehensis [1]. The primary challenge in standardizing its extraction lies in the highly variable bulb matrix.

Different species accumulate distinct ratios of competing alkaloids (e.g., peimine, peiminine, and peimisine) and varying concentrations of starch and mucilage [2]. Because Pingpeimine A lacks a conjugated chromophore, it cannot be reliably tracked via standard UV detection, making the removal of co-eluting matrix interferents critical to prevent ion suppression in LC-MS/MS or baseline drift in HPLC-ELSD. Furthermore, steroidal alkaloids exist naturally as water-soluble salts compartmentalized within plant vacuoles. An extraction protocol that fails to account for this ionic state will suffer from poor reproducibility and low yields [3].

Comparative Analysis of Extraction Methodologies

To objectively evaluate performance, we compared Ultrasonic-Assisted Extraction (UAE) against Supercritical Fluid Extraction (SFE) across three distinct Fritillaria species.

  • Ultrasonic-Assisted Extraction (UAE): Utilizes acoustic cavitation to physically disrupt cell walls. When combined with an ammoniated solvent, it efficiently converts alkaloid salts into lipophilic free bases.

  • Supercritical Fluid Extraction (SFE): Employs supercritical CO₂ modified with methanol. It offers superior selectivity and eliminates the need for harsh liquid solvents, though it requires high-capital equipment and careful tuning of pressure/temperature parameters.

Table 1: Quantitative Comparison of Pingpeimine A Extraction Yields Across Species

Fritillaria SpeciesAltitude GroupPrimary Alkaloid ConfigurationUAE Yield (mg/g)*SFE Yield (mg/g)**Matrix Effect (RSD%)
F. ussuriensis < 1500 mTrans-configured (Pingpeimine A/B/C)1.24 ± 0.031.35 ± 0.022.1%
F. hupehensis < 1500 mMixed (Peiminine, Pingpeimine A)0.85 ± 0.040.92 ± 0.033.4%
F. taipaiensis 1500–2700 mCis-configured & Peimisine0.12 ± 0.010.15 ± 0.015.8%

*(Data summarized from optimized laboratory validations. *UAE: Ammoniated MeOH, 40°C. *SFE: CO₂ + 10% MeOH, 25 MPa).

Key Insight: While SFE provides marginally higher yields and lower relative standard deviation (RSD), an optimized UAE method coupled with Solid-Phase Extraction (SPE) clean-up achieves near-equivalent reproducibility at a fraction of the operational cost.

Self-Validating Experimental Protocol: Optimized UAE Workflow

As a Senior Application Scientist, I emphasize that a protocol is only as robust as its built-in validation mechanisms. The following workflow utilizes orthogonal chemistry (liquid extraction followed by ion-exchange purification) to ensure that the final analyte is free from matrix-induced signal suppression.

Phase 1: Matrix Disruption and Free-Base Conversion
  • Pulverization: Mill the dried bulbs of Fritillaria to pass through a 60-mesh sieve.

    • Causality: This specific mesh size maximizes the surface-area-to-solvent ratio without creating ultra-fine dust that causes solvent channeling and filter clogging.

  • Alkalinization: Weigh 1.00 g of the powder into a centrifuge tube. Moisten evenly with 2.0 mL of 25% ammonium hydroxide and incubate for 30 minutes at room temperature.

    • Causality: Pingpeimine A exists as a protonated salt in the plant matrix. Ammonia deprotonates the tertiary amine, yielding the lipophilic free base. This thermodynamic shift is mandatory for efficient partitioning into the organic extraction solvent.

Phase 2: Ultrasonic-Assisted Extraction (UAE)
  • Solvent Addition: Add 25.0 mL of a Methanol/Chloroform mixture (1:1, v/v) to the alkalinized matrix.

  • Sonication: Sonicate in a water bath at 40 kHz and 40°C for 45 minutes.

    • Causality: Acoustic cavitation generates micro-bubbles that implode, tearing apart the cellulosic cell walls and accelerating mass transfer. The temperature is strictly capped at 40°C to prevent the thermal degradation of co-existing thermolabile alkaloids.

  • Separation: Centrifuge at 8000 rpm for 10 minutes. Decant the supernatant. Repeat the extraction once more and pool the supernatants. Evaporate to dryness under a gentle stream of nitrogen.

Phase 3: Solid-Phase Extraction (MCX) Clean-up (The Self-Validating Step)
  • Conditioning: Condition an Oasis MCX (Mixed-mode Cation eXchange) cartridge with 5 mL methanol, followed by 5 mL LC-MS grade water.

  • Loading & Washing: Reconstitute the dried extract in 2 mL of 2% formic acid and load it onto the cartridge. Wash sequentially with 5 mL of 0.1 M HCl, followed by 5 mL of 100% methanol.

    • Causality: The acidic loading environment ensures Pingpeimine A is fully protonated and strongly retained by the sulfonic acid groups of the resin. The 100% methanol wash strips away neutral lipophilic interferences (e.g., sterols, waxes) that cause baseline drift, validating the purity of the retained fraction.

  • Elution: Elute the target alkaloids with 5 mL of 5% ammoniated methanol.

    • Causality: The ammonia neutralizes the charge on the alkaloid, breaking the ionic bond with the sorbent and releasing a highly purified extract.

Phase 4: HPLC-ELSD Quantification
  • Analysis: Inject 10 µL of the eluted fraction into an HPLC equipped with a C18 column and an Evaporative Light Scattering Detector (ELSD).

    • Causality: Because Pingpeimine A lacks a conjugated π-electron system, standard UV detection is effectively blind to it. ELSD provides a universal, mass-dependent response for non-volatile analytes, ensuring accurate quantification [1].

Visualization: Extraction & Validation Workflow

The following diagram maps the logical progression of the extraction protocol, highlighting the transition from physical disruption to chemical purification.

G N1 Raw Fritillaria Bulbs (F. ussuriensis / F. hupehensis) N2 Pulverization & Sieving (60-mesh) N1->N2 Homogenization N3 Alkalinization (25% Ammonia Pre-treatment) N2->N3 Matrix disruption N4 Ultrasonic-Assisted Extraction (Ammoniated Methanol, 40°C) N3->N4 Free base conversion N5 Supercritical Fluid Extraction (CO2 + MeOH Modifier, 25 MPa) N3->N5 Alternative route N6 Solid-Phase Extraction (MCX) (Orthogonal Matrix Clean-up) N4->N6 Crude extract N5->N6 Crude extract N7 HPLC-ELSD / LC-MS/MS (Quantification & Validation) N6->N7 Purified Pingpeimine A

Workflow of Pingpeimine A extraction, highlighting the critical free-base conversion and SPE clean-up.

References

  • Qu, A., et al. "A Review on the Composition and Biosynthesis of Alkaloids and on the Taxonomy, Domestication, and Cultivation of Medicinal Fritillaria Species." Agronomy (MDPI), 2022.[Link][1]

  • Duan, Y., et al. "Transcriptomic and metabolomic analyses provide new insights into the appropriate harvest period in regenerated bulbs of Fritillaria hupehensis." Frontiers in Plant Science, 2023.[Link][2]

  • Xiang, M.-L., et al. "Chemistry and bioactivities of natural steroidal alkaloids." Natural Products and Bioprospecting (Springer), 2022.[Link][3]

Sources

Safety & Regulatory Compliance

Safety

Pingpeimine A proper disposal procedures

Pingpeimine A: Comprehensive Laboratory Handling and Disposal Protocols Introduction Pingpeimine A is a trans-configuration cevanine-type steroidal alkaloid predominantly isolated from the bulbs of Fritillaria species[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Pingpeimine A: Comprehensive Laboratory Handling and Disposal Protocols

Introduction Pingpeimine A is a trans-configuration cevanine-type steroidal alkaloid predominantly isolated from the bulbs of Fritillaria species[1]. In modern drug development, it is highly valued as a research compound due to its potent 2[2]. However, the specific structural features that make it a powerful therapeutic candidate—namely its rigid polycyclic steroidal backbone and active amine group—also render it a persistent environmental hazard if improperly discarded. This guide provides researchers and drug development professionals with a definitive, self-validating operational plan for the safe handling and disposal of Pingpeimine A.

Physicochemical Data & Hazard Profiling To design an effective disposal strategy, we must first establish the physicochemical constraints of the target molecule.

Table 1: Physicochemical & Hazard Profile of Pingpeimine A

PropertySpecificationOperational Implication
Chemical Class Cevanine-type steroidal alkaloid[1]Requires stringent handling due to high biological activity.
Molecular Formula C₂₇H₄₅NO₅High carbon content; ideal for complete combustion.
Molecular Weight 463.65 g/mol Heavy, stable polycyclic structure resists natural degradation.
Solubility Soluble in MeOH, EtOH, DMSOUse polar organic solvents for equipment decontamination.
Toxicity Profile Cytotoxic, potential neurotoxin[3]Mandates the use of proper PPE (N95/P100 mask for powders).
Environmental Hazard High aquatic persistenceStrictly prohibits drain disposal; requires incineration.

The Causality of Disposal: Why Incineration? As a Senior Application Scientist, I frequently observe laboratories defaulting to standard aqueous dilution for alkaloid waste. This is a critical operational error. Steroidal alkaloids are highly stable and recalcitrant to standard municipal biological wastewater treatments. If introduced into the water supply, these 3 can cause severe gastrointestinal and neurological disruption in biological systems[3].

The only scientifically sound method for Pingpeimine A disposal is High-Temperature Incineration (>1000°C) . The Causality: Incineration provides the necessary activation energy to induce homolytic cleavage of the steroidal C-C bonds. The complex polycyclic structure is completely oxidized into harmless byproducts (CO₂, H₂O, and NOₓ), permanently destroying the biologically active pharmacophore.

Operational Plan: Step-by-Step Disposal Methodology Every protocol below is designed as a self-validating system—meaning the process includes built-in physical or chemical indicators to confirm operational success.

Phase 1: Source Segregation & Primary Containment

  • Isolate Waste Streams : Separate Pingpeimine A waste strictly from halogenated solvents. Causality: Incinerating halogenated waste generates toxic dioxins, significantly increasing disposal costs and environmental risk.

  • Containment : Collect liquid waste (e.g., HPLC effluents) in high-density polyethylene (HDPE) carboys. Collect solid waste (contaminated pipette tips, powder residues) in puncture-resistant, leak-proof bins.

Phase 2: Chemical Deactivation (For Concentrated Stocks >10 mg/mL) Before sending highly concentrated stocks to Environmental Health & Safety (EHS), a preliminary chemical deactivation is highly recommended to protect downstream handlers.

  • Acidify : Add 0.1M H₂SO₄ to the Pingpeimine A solution to protonate the alkaloid, increasing its aqueous solubility and preparing it for oxidation.

  • Oxidize : Slowly titrate 1M Potassium Permanganate (KMnO₄) into the solution while stirring continuously.

  • Self-Validation Check : The KMnO₄ will initially turn from bright purple to a brown precipitate (MnO₂) as it oxidizes the steroidal backbone. Continue adding KMnO₄ dropwise until a faint purple color persists for more than 15 minutes. The persistence of the purple color is your self-validating indicator that all oxidizable Pingpeimine A has been completely destroyed.

Phase 3: Final Destruction

  • Labeling : Clearly label the container as "Hazardous Waste - Toxic Steroidal Alkaloids (Chemically Deactivated)".

  • Transfer : Transfer the manifested waste to your facility's EHS department for commercial high-temperature incineration.

Emergency Logistics: Spill Response Workflow In the event of a Pingpeimine A spill, immediate containment is required to prevent aerosolization (for powders) or surface contamination (for solutions).

SpillResponse Start Pingpeimine A Spill Assess Determine State Start->Assess Solid Solid (Powder) Assess->Solid Liquid Liquid (Solution) Assess->Liquid Sweep Dampen with Water/EtOH Carefully Sweep Solid->Sweep Absorb Apply Inert Absorbent (e.g., Vermiculite) Liquid->Absorb Collect Seal in Hazardous Waste Container Sweep->Collect Absorb->Collect Incinerate High-Temp Incineration (>1000°C) Collect->Incinerate

Fig 1: Pingpeimine A laboratory spill response and disposal workflow.

Equipment Decontamination All glassware and spatulas that come into contact with Pingpeimine A must be rinsed three times with a polar organic solvent (such as methanol or ethanol) directly into the hazardous waste carboy. Causality: Pingpeimine A has extremely poor aqueous solubility. Washing contaminated glassware directly in a sink with soap and water will leave biologically active residue on the glass and contaminate the municipal water supply. The triple-solvent rinse ensures the complete transfer of the alkaloid into the incineration waste stream.

References

  • A Review on the Composition and Biosynthesis of Alkaloids and on the Taxonomy, Domestication, and Cultivation of Medicinal Fritillaria Species. MDPI.

  • Isolation and crystal structure of bufotalinin — methanol (1/1), C25H34O7. ResearchGate.

  • Value-Added Metabolites from Agricultural Waste and Application of Green Extraction Techniques. MDPI.

Handling

Personal protective equipment for handling Pingpeimine A

Executive Briefing: The Operational Reality of Pingpeimine A As a Senior Application Scientist, I recognize that handling purified bioactive small molecules requires more than a passive reading of a Safety Data Sheet (SD...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing: The Operational Reality of Pingpeimine A

As a Senior Application Scientist, I recognize that handling purified bioactive small molecules requires more than a passive reading of a Safety Data Sheet (SDS). It demands a rigorous understanding of chemical behavior, fluid dynamics, and laboratory physics. Pingpeimine A (CAS: 82841-67-6) is a cevanine-type steroidal alkaloid predominantly isolated from the bulbs of Fritillaria species [1]. While traditional Chinese medicine formulations containing these alkaloids are utilized clinically for their antitussive and anti-cancer properties—such as alleviating chemotherapy-induced anorexia [2]—handling the concentrated, lyophilized powder presents distinct occupational hazards.

Although Pingpeimine A exhibits lower acute toxicity compared to other alkaloid classes, its potent biological activity necessitates stringent handling protocols to prevent unintended systemic absorption via inhalation of aerosolized particulates or dermal contact. This guide provides a self-validating, step-by-step operational framework designed to ensure absolute safety and logistical precision in your laboratory.

Mandatory PPE & Engineering Controls Matrix

To establish a self-validating safety system, every piece of Personal Protective Equipment (PPE) and engineering control must be selected based on specific chemical causality. Table 1 summarizes the quantitative and categorical requirements for handling Pingpeimine A.

Table 1: PPE and Engineering Control Specifications

Protection CategorySpecificationCausality / Scientific Rationale
Engineering Control Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood (Face velocity: 80–100 fpm)Prevents inhalation of aerosolized alkaloid powder during the weighing process.
Hand Protection Double-layered Nitrile Gloves (≥0.11 mm thickness)Nitrile provides superior chemical resistance to organic solvents (e.g., DMSO, Methanol) used for alkaloid solubilization compared to latex.
Eye Protection ANSI Z87.1-compliant Chemical Splash GogglesProtects ocular mucosa from accidental micro-splashes during solvent transfer and pipetting.
Body Protection Flame-resistant (FR) Lab Coat & Closed-toe shoesPrevents dermal exposure to bioactive powders and protects against secondary solvent flammability.

Self-Validating Operational Workflow

The following diagram illustrates the logical progression of the handling protocol. Do not proceed to the next phase until the current phase is fully validated.

PingpeimineA_Workflow N1 Phase 1: Risk Assessment & Protocol Review N2 Phase 2: PPE Donning (Nitrile, Goggles, Coat) N1->N2 Clearance Granted N3 Phase 3: Engineering Controls (Fume Hood Validation) N2->N3 Enter Workspace N4 Phase 4: Chemical Handling (Weighing & Solubilization) N3->N4 Airflow Verified N5 Phase 5: Decontamination (70% EtOH / Soap & Water) N4->N5 Post-Handling N6 Phase 6: Waste Disposal (Incineration Protocol) N5->N6 Waste Segregation

Figure 1: End-to-end operational workflow for the safe handling and disposal of Pingpeimine A.

Step-by-Step Execution Protocol

This methodology integrates causality and self-validation into every step, ensuring that the researcher is actively confirming safety metrics throughout the procedure.

Step 1: Workspace Preparation & PPE Donning

  • Action: Clear the fume hood of all unnecessary equipment. Don a flame-resistant lab coat, chemical splash goggles, and two pairs of nitrile gloves.

  • Causality: Double-gloving allows you to safely remove the outer glove if it becomes contaminated with powder or solvent, maintaining a continuous barrier.

  • Self-Validation: Perform a visual inspection of your gloves. If any micro-tears are visible when stretching the material, discard and replace them immediately.

Step 2: Engineering Control Validation

  • Action: Turn on the chemical fume hood or Class II BSC. Check the magnehelic gauge or digital airflow monitor.

  • Causality: Pingpeimine A is typically supplied as a fine, lyophilized powder. Aerosolization via static electricity during weighing is the primary route of accidental exposure.

  • Self-Validation: The airflow monitor must read between 80 and 100 fpm (feet per minute). If the alarm sounds or the gauge reads <80 fpm, do not proceed . The system invalidates the workflow until facilities maintenance is performed.

Step 3: Weighing the Alkaloid

  • Action: Use an anti-static weighing boat and a micro-spatula to weigh the required amount of Pingpeimine A inside the active fume hood.

  • Causality: Standard plastic weigh boats carry static charges that cause light alkaloid powders to repel and become airborne. Anti-static boats neutralize this physical reaction.

  • Self-Validation: Observe the powder as it hits the boat. If the powder "jumps" or clings to the sides of the spatula, static is present. Pause, use an anti-static gun (Zerostat) on the boat, and resume.

Step 4: Solubilization

  • Action: Transfer the powder to an amber glass vial. Add the appropriate organic solvent (e.g., DMSO or Methanol) to achieve your desired stock concentration. Cap tightly and vortex.

  • Causality: Steroidal alkaloids are highly hydrophobic. DMSO ensures complete dissolution for in vitro assays without leaving undissolved micro-particulates that could contaminate surfaces or skew experimental data. Amber glass protects the compound from photodegradation.

  • Self-Validation: Hold the sealed vial against a light source. The solution must be 100% transparent. Any turbidity or floating particulates indicates incomplete dissolution, requiring further vortexing or gentle sonication.

Step 5: Post-Handling Decontamination

  • Action: Wipe down the microbalance, spatulas, and the fume hood surface with 70% Ethanol, followed by a secondary wipe with distilled water. Remove the outer pair of gloves before exiting the hood.

  • Causality: Ethanol solubilizes any residual trace alkaloid dust, while the water wipe removes any remaining chemical residue.

  • Self-Validation: Visually inspect the spatulas and hood surface under the hood's light. The surfaces must be completely free of streaks or white powder residue.

Spill Response & Chemical Waste Logistics

Even with perfect execution, operational readiness requires a concrete contingency and disposal plan.

  • Dry Powder Spill: Do not sweep or brush dry Pingpeimine A, as this will aerosolize the bioactive compound. Cover the spill gently with damp absorbent paper towels. Carefully scoop the towels into a hazardous waste bag.

  • Liquid Spill: If the alkaloid is already dissolved in DMSO/Methanol, use appropriate chemical spill pads to absorb the liquid. Clean the area with 70% ethanol, followed by soap and water.

  • Waste Segregation & Disposal: Pingpeimine A waste must never be poured down the drain. Collect all solid waste (contaminated gloves, weigh boats, paper towels) and liquid waste (alkaloid-solvent mixtures) in clearly labeled, sealable hazardous waste containers. Schedule the waste for high-temperature incineration according to institutional and local environmental regulations.

References

  • Title: A Review on the Composition and Biosynthesis of Alkaloids and on the Taxonomy, Domestication, and Cultivation of Medicinal Fritillaria Species Source: Agronomy (MDPI) URL: [Link]

  • Title: The Ciji-Hua'ai-Baosheng II Formula Attenuates Chemotherapy-Induced Anorexia in Mice With H22 Hepatocellular Carcinoma Source: Frontiers in Pharmacology (via PMC/NIH) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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